2-Methyltriacontane
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyltriacontane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)3/h31H,4-30H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQDPROWGQIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075087 | |
| Record name | Isohentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-72-1, 90386-48-4 | |
| Record name | Triacotane, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohentriacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090386484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIACOTANE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXJ9XHT2AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyltriacontane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyltriacontane, a long-chain branched alkane with significance in chemical ecology and potential applications in various scientific fields. This document details its chemical and physical properties, outlines analytical methodologies, and explores its biological role, particularly as a semiochemical.
Core Chemical and Physical Properties
This compound is a saturated hydrocarbon with the chemical formula C31H64.[1][2] Its structure consists of a thirty-carbon chain with a methyl group at the second position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1560-72-1 | [1][2] |
| Molecular Formula | C31H64 | [1][2] |
| Molecular Weight | 436.84 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Isohentriacontane | |
| Appearance | Colorless solid (estimated) | |
| Melting Point | 23.55 °C (estimate) | |
| Boiling Point | 453.41 °C (estimate) | |
| Density | 0.8991 g/cm³ (estimate) | |
| Solubility | Low in water, soluble in nonpolar organic solvents |
Synthesis and Extraction
Alternatively, this compound can be extracted from natural sources. It has been identified in various organisms, suggesting that isolation from these sources is a viable, albeit potentially low-yield, method of obtaining the compound.
Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This method allows for the separation, identification, and quantification of the compound in complex mixtures.
Experimental Protocol: A General GC-MS Workflow
The following provides a generalized protocol for the analysis of long-chain alkanes. Optimization of these parameters for this compound is crucial for achieving accurate and reproducible results.
1. Sample Preparation:
-
Extraction: For solid samples (e.g., insect cuticles, plant matter), solvent extraction using a nonpolar solvent such as hexane or dichloromethane is typically employed.
-
Clean-up: Solid-phase extraction (SPE) may be necessary to remove interfering compounds from the extract.
-
Derivatization: For alkanes, derivatization is generally not required.
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) to establish a calibration curve for quantification. An internal standard can be used to improve accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a nonpolar column like DB-5ms or HP-5ms).
-
Injector: A split/splitless or on-column injector is typically used.
-
Oven Temperature Program: An initial temperature of around 60-100°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 300-320°C, held for several minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: An electron ionization (EI) source is commonly used.
-
Data Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.
3. Data Analysis:
-
Identification: The retention time of the peak corresponding to this compound is compared to that of a known standard. The mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation.
-
Quantification: The peak area of this compound is integrated and compared to the calibration curve to determine its concentration in the sample.
Logical Workflow for GC-MS Analysis
References
Unveiling 2-Methyltriacontane: A Deep Dive into its Natural Origins and Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, discovery, and analysis of 2-Methyltriacontane, a saturated branched-chain hydrocarbon with significance in chemical ecology. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, and details the experimental protocols for its study.
Introduction to this compound
This compound (C31H64) is a long-chain aliphatic hydrocarbon that has been identified as a component of the cuticular lipids in various insect species. These cuticular hydrocarbons (CHCs) play a crucial role in preventing desiccation and are also pivotal in chemical communication, acting as semiochemicals that can mediate interactions related to species and nestmate recognition, as well as mating behavior.
Discovery and Key Natural Sources
The initial discovery and characterization of this compound, like many other cuticular hydrocarbons, emerged from pioneering studies in the mid-20th century focused on the chemical composition of the insect epicuticle. Early work by researchers such as P.E. Kolattukudy in the 1960s and 70s laid the groundwork for understanding the biosynthesis of very-long-chain fatty acids and their subsequent conversion to hydrocarbons in plants and insects. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its identification is intrinsically linked to the broader exploration of insect cuticular waxes and the advent of analytical techniques like gas chromatography-mass spectrometry (GC-MS).
One of the well-documented natural sources of this compound is the West Indian fruit fly, Anastrepha obliqua. In this species, this compound is a notable component of the cuticular hydrocarbon profile.[1] Studies have shown that the quantity of this compound can be influenced by the extraction method used, with solvent extraction yielding higher amounts compared to solid-phase microextraction (SPME).[1]
Quantitative Analysis of this compound in Anastrepha obliqua
The following table summarizes the quantitative data on the presence of this compound in the cuticular hydrocarbon profile of the West Indian fruit fly, Anastrepha obliqua. This data highlights the variation in detected amounts based on the extraction technique employed.
| Compound | Extraction Method | Relative Abundance (%) |
| This compound | Solvent Extraction | Higher levels detected |
| This compound | Solid-Phase Microextraction (SPME) | Lower levels detected |
Note: Specific numerical percentages of relative abundance for this compound in A. obliqua were not available in the reviewed literature. The source indicates a qualitative difference in the detected amounts based on the extraction method.[1]
Experimental Protocols
A detailed understanding of the methodologies used to isolate and identify this compound is crucial for researchers in this field. The following sections outline the key experimental protocols.
Extraction of Cuticular Hydrocarbons from Anastrepha obliqua
The solvent extraction method is a common and effective technique for obtaining cuticular hydrocarbons.
Materials:
-
Adult Anastrepha obliqua flies
-
Hexane (analytical grade)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Micropipettes
-
Nitrogen gas evaporator
Procedure:
-
Collect a known number of adult flies (e.g., 10-20 individuals) and freeze them at -20°C.
-
Place the frozen flies into a clean glass vial.
-
Add a sufficient volume of hexane to completely submerge the flies (e.g., 1 mL).
-
Vortex the vial for 2 minutes to facilitate the dissolution of the cuticular lipids into the solvent.
-
Carefully remove the flies from the vial using clean forceps.
-
Evaporate the hexane solvent under a gentle stream of nitrogen gas until the sample is concentrated to a desired volume (e.g., 100 µL).
-
Transfer the concentrated extract to an autosampler vial for GC-MS analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of cuticular hydrocarbons.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975 MS detector).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
GC-MS Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 350°C
-
Final hold: 4 minutes at 350°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Mass Scan Range: 40-550 amu
Data Analysis: Compounds are tentatively identified based on their mass spectra by comparison with libraries such as the NIST Mass Spectral Library. Confirmation of identity is achieved by comparing retention times and mass spectra with those of authentic standards, if available. Quantification is typically performed by integrating the peak areas of the individual compounds and expressing them as a relative percentage of the total hydrocarbon profile.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the study of this compound from its natural source.
Caption: Experimental workflow for the extraction and analysis of this compound.
Signaling Pathways and Biological Role
Currently, there is limited information available on specific signaling pathways directly activated by this compound. Its primary recognized role is as a component of the complex blend of cuticular hydrocarbons that collectively contribute to an insect's chemical profile. This profile is crucial for intraspecific communication, including kin recognition and mate selection. The perception of these hydrocarbons by other insects occurs through contact chemoreception, involving sensory organs on the antennae and other parts of the body. The neural signals generated upon detection are then processed in the insect's brain, leading to a behavioral response.
The logical relationship for the proposed role of this compound in insect communication can be visualized as follows:
Caption: Proposed role of this compound in insect chemical communication.
Conclusion
This compound is a naturally occurring branched-chain hydrocarbon found in the cuticular lipids of insects, with the West Indian fruit fly, Anastrepha obliqua, being a notable source. Its study relies on established analytical techniques such as solvent extraction followed by GC-MS analysis. While its direct involvement in specific signaling pathways is an area for further research, its contribution to the overall chemical profile of insects underscores its importance in chemical ecology and communication. This guide provides a foundational resource for researchers aiming to investigate this and similar long-chain hydrocarbons.
References
The Biological Role of 2-Methylheptadecane in Tiger Moths: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain branched hydrocarbons play a crucial role in the chemical communication systems of many insect species, acting as contact pheromones and cuticular hydrocarbons. This technical guide focuses on the biological role of 2-methylheptadecane, a key sex pheromone component identified in several species of tiger moths (family Erebidae, subfamily Arctiinae), including those in the Holomelina aurantiaca complex and the Isabella tiger moth, Pyrrharctia isabella.[1][2] While 2-methyltriacontane was initially a compound of interest, extensive research has clarified that the C18 branched alkane, 2-methylheptadecane, is the primary active component in these species. This document provides a comprehensive overview of its function, the experimental methodologies used for its study, and the current understanding of the underlying biochemical and neurological pathways. The information presented is intended to serve as a valuable resource for researchers in chemical ecology, insect physiology, and those involved in the development of novel pest management strategies.
Introduction: The Chemical Language of Tiger Moths
Insects utilize a sophisticated chemical language, employing a diverse array of semiochemicals to mediate critical behaviors such as mating, aggregation, and defense. Among these, sex pheromones are paramount for reproductive success. In many moth species, females release a blend of volatile compounds to attract conspecific males over long distances. However, in certain species of tiger moths, close-range communication and mate recognition are mediated by less volatile, methyl-branched hydrocarbons present on the female's cuticle. 2-Methylheptadecane has been identified as a primary component of the sex pheromone in several tiger moth species, including the Holomelina aurantiaca complex and Pyrrharctia isabella.[1][2] The presence of this compound on the female's body surface acts as a crucial signal for males, initiating courtship and mating behaviors. While it is the principal active component, it is suggested that other secondary pheromonal chemicals may also be involved in ensuring reproductive isolation among closely related species.[1][2]
Physicochemical Properties of 2-Methylheptadecane
A thorough understanding of the physicochemical properties of 2-methylheptadecane is essential for its synthesis, extraction, and analysis.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₈ | [3][4] |
| Molecular Weight | 254.49 g/mol | [3][4] |
| CAS Number | 1560-89-0 | [3][4] |
| Boiling Point | 311.0 °C at 760 mmHg | [5] |
| Melting Point | 5.7 °C | [5] |
| IUPAC Name | 2-methylheptadecane | [3] |
Experimental Protocols
Pheromone Extraction
The extraction of cuticular hydrocarbons like 2-methylheptadecane requires methods that effectively remove the compounds from the insect's surface without significant contamination from internal lipids.
Protocol: Solvent Extraction of Cuticular Hydrocarbons
-
Insect Collection and Preparation: Collect virgin female moths. To ensure pheromone production, moths should be at the peak of their calling behavior, which can be determined through behavioral observation.
-
Solvent Selection: Use a non-polar solvent such as hexane or pentane.
-
Extraction Procedure:
-
Individually immerse a single female moth in a small vial containing a known volume of the chosen solvent (e.g., 200 µL) for a short duration (e.g., 5-10 minutes).
-
Agitate the vial gently to ensure the entire body surface is washed.
-
Carefully remove the moth from the vial.
-
The resulting solvent extract contains the cuticular hydrocarbons.
-
-
Concentration and Storage:
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Store the extract in a sealed vial at a low temperature (e.g., -20°C) to prevent evaporation and degradation.
-
Chemical Analysis and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 2-methylheptadecane in pheromone extracts.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is required.
-
Column Selection: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain hydrocarbons.
-
GC Oven Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-15°C/min to a final temperature of 280-300°C.
-
Hold the final temperature for 10-15 minutes.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC inlet.
-
Mass Spectrometry Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: m/z 40-550.
-
-
Identification: The identification of 2-methylheptadecane is based on its retention time and the fragmentation pattern in its mass spectrum compared to a synthetic standard.
-
Quantification: Create a calibration curve using synthetic 2-methylheptadecane standards of known concentrations. The peak area of 2-methylheptadecane in the sample extract is then used to determine its quantity relative to an internal standard.
Synthesis of 2-Methylheptadecane
The synthesis of 2-methylheptadecane is necessary for confirming its identity and for conducting bioassays. Several synthetic routes have been reported. As the natural pheromone is chiral, the synthesis of individual enantiomers is crucial for determining which stereoisomer is biologically active.
Workflow for a Potential Synthetic Route:
References
- 1. Hydrocarbon sex pheromone in tiger moths (Arctiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heptadecane, 2-methyl- [webbook.nist.gov]
- 4. Isooctadecane | C18H38 | CID 15265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl heptadecane, 1560-89-0 [thegoodscentscompany.com]
The Role of 2-Methyltriacontane in Chemical Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semiochemicals, chemical signals that mediate interactions between organisms, are fundamental to the behavior and ecology of a vast array of species. Among these, cuticular hydrocarbons (CHCs) play a pivotal role, acting as contact pheromones that can convey a wealth of information, from species and sex to reproductive status. This technical guide provides an in-depth examination of the function of a specific long-chain branched alkane, 2-Methyltriacontane, as a semiochemical, with a primary focus on its role in insect communication. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug discovery.
Introduction to this compound as a Semiochemical
This compound is a saturated, branched-chain hydrocarbon (C31H64) that has been identified as a component of the cuticular lipid layer in various arthropods. Beyond its primary function in preventing desiccation, this compound has been implicated as a crucial mediator of chemical communication. It often acts as a non-volatile contact pheromone, requiring close proximity or direct contact for perception.
Evidence suggests that this compound is a key component of the sex pheromone blend in certain species, influencing courtship and mating behaviors. Its presence and relative abundance on the cuticle can provide critical information for mate recognition and assessment.
Quantitative Data on the Semiochemical Function of this compound
The following tables summarize quantitative data from key studies on the role of this compound and related cuticular hydrocarbons in mediating behavioral responses.
Table 1: Behavioral Responses of Male Roptrocerus xylophagorum to Female Cuticular Extracts [1][2]
| Treatment | Mean Response Score (±SE) | N |
| Unmanipulated Female Cadaver | 3.5 (±0.2) | 20 |
| Solvent-Extracted Female Cadaver | 0.8 (±0.2) | 20 |
| Extracted Cadaver + Female Extract (1 FE) | 3.2 (±0.3) | 20 |
| Glass Decoy + Hexane | 0.2 (±0.1) | 20 |
| Glass Decoy + Female Extract (1 FE) | 2.9 (±0.3) | 20 |
Response Score: A composite score based on the observation of specific courtship behaviors (e.g., wing fanning, mounting, copulation attempts). A higher score indicates a stronger male response. FE: Female Equivalent, the amount of extract from a single female.
Table 2: Relative Abundance of this compound in the Cuticular Lipids of Argiope bruennichi
| Compound | Relative Percentage (Female) | Relative Percentage (Male) |
| This compound | 1.82 | 1.72 |
Data represents the percentage of the total identified cuticular lipid profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. This section outlines the core experimental protocols for the extraction, analysis, and behavioral assessment of this compound as a semiochemical.
Extraction of Cuticular Hydrocarbons
This protocol is a generalized method for the extraction of CHCs from insect cuticle.
Objective: To isolate cuticular hydrocarbons for chemical analysis and bioassays.
Materials:
-
Insects (e.g., Roptrocerus xylophagorum females)
-
Hexane (GC/MS grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Nitrogen gas stream evaporator
Procedure:
-
Collect insects and, if necessary, freeze them at -20°C until extraction.
-
Place a single insect (or a specific number depending on size and CHC quantity) into a clean glass vial.
-
Add a sufficient volume of hexane to fully submerge the insect (typically 200-500 µL).
-
Agitate the vial gently for 5-10 minutes. Vortexing for short periods (e.g., 30 seconds) can also be employed.
-
Carefully remove the insect from the vial.
-
The resulting hexane solution contains the extracted cuticular lipids.
-
For concentration, the solvent can be evaporated under a gentle stream of nitrogen gas to the desired volume.
-
Store the extract at -20°C in a sealed vial until analysis or use in bioassays.
Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of CHC extracts.
Objective: To identify and quantify the chemical components of the cuticular hydrocarbon extract, including this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 320°C
-
Hold: 10 min at 320°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Scan Range: m/z 40-600
Procedure:
-
Inject 1-2 µL of the CHC extract into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify individual compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to known standards.
-
Quantify the relative abundance of each compound by integrating the peak areas in the TIC.
Behavioral Bioassay for Contact Sex Pheromones
This protocol is based on the methodology used to assess the behavioral response of male Roptrocerus xylophagorum to female cuticular extracts.[1]
Objective: To quantify the behavioral response of males to potential contact sex pheromones.
Materials:
-
Male insects (sexually mature and naive)
-
Female cuticular extract (in a volatile solvent like hexane)
-
Control solvent (hexane)
-
Glass decoys (e.g., small glass beads or rods of a similar size to a female insect)
-
Petri dish or other small arena
-
Stereomicroscope
-
Video recording equipment (optional)
Procedure:
-
Isolate male insects individually for a period before the assay to ensure sexual motivation and naivety (e.g., 24 hours).
-
Prepare the decoys:
-
Treatment: Apply a known amount of the female cuticular extract (e.g., 1 female equivalent) to a glass decoy and allow the solvent to evaporate completely.
-
Control: Apply an equivalent volume of the control solvent to another glass decoy and allow it to evaporate.
-
-
Introduce a single male into the bioassay arena.
-
After a short acclimation period (e.g., 1 minute), introduce the treated or control decoy into the arena.
-
Observe the male's behavior for a set period (e.g., 5 minutes) and record the occurrence and duration of specific courtship behaviors (e.g., antennal contact, wing fanning, mounting, copulation attempts).
-
A response score can be assigned based on the sequence and intensity of the observed behaviors.
-
Repeat the assay with a new male for each replicate. Randomize the presentation of treatment and control decoys.
Signaling Pathways and Experimental Workflows
The perception of semiochemicals like this compound involves complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these processes and the experimental workflows used to study them.
Conclusion
This compound serves as a significant, albeit non-volatile, semiochemical in the chemical communication systems of various arthropods. Its role as a contact sex pheromone highlights the complexity and specificity of chemical signaling in insects. The quantitative data, while still limited for the pure compound, strongly supports the function of cuticular hydrocarbon profiles containing this compound in mediating critical reproductive behaviors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the precise function, biosynthesis, and perception of this and other long-chain hydrocarbon semiochemicals. Future research, including dose-response studies with synthetic this compound and electrophysiological recordings, will be instrumental in elucidating the finer details of its semiochemical role and may open new avenues for the development of novel pest management strategies and other biotechnological applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyltriacontane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyltriacontane (C31H64) is a long-chain branched alkane that has garnered interest in various scientific fields, particularly in the study of insect chemical communication. As a component of cuticular hydrocarbons, it plays a role in species and mate recognition. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics, thermodynamic properties, and spectroscopic profile. The document also outlines relevant experimental protocols and the current understanding of its biological significance.
Introduction
This compound is a saturated hydrocarbon belonging to the class of isoalkanes. Its structure consists of a thirty-carbon chain with a methyl group at the second position. This seemingly simple molecule is of significant interest due to its role in the natural world, particularly as a semiochemical in insects. Cuticular hydrocarbons (CHCs), including branched alkanes like this compound, form a waxy layer on the surface of insects that primarily serves to prevent desiccation.[1] However, these compounds also function as a complex signaling system, conveying information about species, sex, age, and social status.[1] A thorough understanding of the physical and chemical properties of this compound is essential for researchers studying chemical ecology, developing pest management strategies, and for those in drug development exploring novel lipophilic compounds.
Molecular and Physical Properties
The physical properties of this compound are characteristic of long-chain alkanes, exhibiting low volatility and poor solubility in polar solvents. While experimentally determined data for some properties are scarce, reliable estimations and data from homologous compounds provide a clear profile.
| Property | Value | Source |
| Molecular Formula | C31H64 | [2][3][4] |
| Molecular Weight | 436.84 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1560-72-1 | [2][4] |
| Melting Point | 23.55 °C (estimate) | [5] |
| Boiling Point | 453.41 °C (estimate) | [5] |
| Density | 0.8991 g/cm³ (estimate) | [5] |
| Enthalpy of Vaporization (ΔvapH) | 118.8 kJ/mol at 483 K | [4] |
Solubility
As a nonpolar molecule, this compound is insoluble in water but soluble in nonpolar organic solvents.[6] Waxes, which are composed of long-chain hydrocarbons, are known to be soluble in solvents such as hexane, benzene, and chloroform.[6] The solubility of paraffin waxes, which are mixtures of alkanes, in hydrocarbon solvents generally increases with temperature and decreases with the molecular weight of the solvent.[7]
Spectroscopic Data
Mass Spectrometry (MS)
Electron ionization mass spectrometry of long-chain alkanes typically results in a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH2 groups. The fragmentation of branched alkanes is characterized by preferential cleavage at the branching point, leading to the formation of more stable secondary carbocations.[8][9] For this compound, significant peaks would be expected from cleavage at the C2-C3 bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a long-chain alkane is generally complex in the aliphatic region (δ 0.8-1.6 ppm). The terminal methyl groups (CH3) would appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene groups (CH2) of the long chain would produce a broad multiplet around δ 1.2-1.4 ppm. The methine proton (CH) at the C2 position and the methyl protons of the branch would have distinct chemical shifts.[10]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The terminal methyl carbon would be found at approximately 14 ppm. The methylene carbons of the main chain would appear in the range of 20-35 ppm. The carbons at and near the methyl branch (C1, C2, C3, and the methyl carbon itself) would have unique chemical shifts allowing for the confirmation of the branching position.[2][9][11]
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.[12]
-
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.
-
C-H Bending: Methyl (CH3) and methylene (CH2) bending vibrations would be observed around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively.[12] For long-chain alkanes, a characteristic rocking vibration for (CH2)n where n ≥ 4 is often seen around 720-725 cm⁻¹.[13]
Chemical Properties and Reactivity
Alkanes are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H single bonds.[14] this compound is a stable compound under normal conditions. Its reactions are typical of alkanes and require significant energy input, such as high temperatures or UV radiation.
-
Combustion: Like other hydrocarbons, this compound will undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
-
Halogenation: In the presence of UV light, this compound can undergo free-radical substitution with halogens (e.g., chlorine, bromine). The substitution can occur at any position along the carbon chain, leading to a mixture of halogenated products.
-
Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C bonds in this compound can break, leading to a mixture of smaller alkanes and alkenes.
Experimental Protocols
Synthesis of Long-Chain 2-Methylalkanes (Corey-House Synthesis)
A general and effective method for the synthesis of unsymmetrical alkanes like this compound is the Corey-House synthesis. This method involves the reaction of a lithium dialkylcuprate with an alkyl halide.[15]
Workflow for Corey-House Synthesis
References
- 1. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 2. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. About Waxes… [adc-solution.com]
- 6. Wax - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. ck12.org [ck12.org]
Preliminary Toxicological Assessment of 2-Methyltriacontane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary toxicological overview of 2-Methyltriacontane, a C31 branched-chain alkane. Due to the limited availability of specific toxicological data for this compound, this report leverages data from structurally similar long-chain and branched-chain alkanes to build a foundational toxicological profile. This guide summarizes available quantitative toxicity data, details relevant experimental protocols based on internationally recognized guidelines, and presents visual representations of key metabolic pathways and experimental workflows to support further research and safety assessments.
Introduction
This compound is a long-chain, branched alkane with the chemical formula C₃₁H₆₄. While its industrial and pharmaceutical applications are still under exploration, understanding its toxicological profile is paramount for ensuring safe handling and development. This document serves as a preliminary research guide, compiling and extrapolating existing knowledge on similar chemical structures to provide an initial assessment of the potential toxicity of this compound.
Toxicological Data Summary by Analogy
Direct toxicological studies on this compound are not publicly available. Therefore, data from analogous substances, primarily C8-C18 and C12-C30 linear and branched-chain alkanes and olefins, are presented to provide an initial hazard identification.
Table 1: Acute Toxicity Data for Structurally Related Alkanes
| Test Substance Category | Species | Route of Administration | Endpoint | Result | Reference |
| C8-C18 Branched & Linear Alkanes | Rat | Oral | LD50 | > 2000 mg/kg bw | [1] |
| C8-C18 Branched & Linear Alkanes | Rat | Dermal | LD50 | > 2000 mg/kg bw | [1] |
| C9-C13 Alkanes | Mouse | Inhalation | LC50 (n-nonane) | 4467 ppm (8 hours) | [1] |
Interpretation: Based on the data from shorter-chain analogues, this compound is expected to have low acute oral and dermal toxicity.
Table 2: Repeated Dose Toxicity Data for Structurally Related Alkanes/Olefins
| Test Substance Category | Species | Route of Administration | Duration | Endpoint | Result | Reference |
| C12-C30 Olefin-rich Hydrocarbons | Wistar Rat | Oral | 90 days | NOAEL | 1000 mg/kg bw/day (highest dose tested) | [2] |
Interpretation: Subchronic toxicity of long-chain hydrocarbons appears to be low, with no adverse effects observed at high dose levels in a 90-day study.
Table 3: Genotoxicity and Irritation Data for Structurally Related Alkanes
| Test Substance Category | Test System | Endpoint | Result | Reference |
| C8-C18 Branched & Linear Alkanes | In vitro/In vivo | Genotoxicity | Not genotoxic | [1] |
| C8-C18 Branched & Linear Alkanes | Rabbit | Skin Irritation | Slightly irritating | [1] |
| C8-C18 Branched & Linear Alkanes | Rabbit | Eye Irritation | Slightly irritating | [1] |
Interpretation: Structurally similar alkanes do not show evidence of genotoxicity. Mild skin and eye irritation may be a possibility.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for studies of the types cited above.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Principle: A stepwise procedure with the use of a limited number of animals per step to classify the substance based on oral toxicity.
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered in a constant volume over the dose range. A suitable vehicle (e.g., corn oil) may be used if the substance is not soluble in water.
-
Procedure:
-
A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
If no mortality occurs at the starting dose, the next higher dose is administered to another group of three animals. If mortality occurs, the next lower dose is tested.
-
All animals are subjected to a gross necropsy at the end of the observation period.
-
-
Data Analysis: The LD50 is determined based on the dose at which mortality is observed.
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Principle: To assess the potential for a substance to cause toxicity when applied to the skin.
-
Test Animals: Healthy, young adult rodents (rats, rabbits, or guinea pigs) with healthy, intact skin.
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of not less than 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape.
-
The exposure duration is 24 hours.
-
Following exposure, residual test substance is removed.
-
Animals are observed for mortality, clinical signs, and body weight changes for 14 days.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The dermal LD50 is determined.
Subchronic Oral Toxicity - 90-Day Study (Based on OECD Guideline 408)
-
Principle: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.
-
Test Animals: Typically rodents, at least 10 males and 10 females per group.
-
Procedure:
-
The test substance is administered orally daily in graduated doses to several groups of experimental animals for 90 days.
-
A control group receives the vehicle only.
-
Observations include daily clinical signs, weekly body weight and food/water consumption measurements.
-
Hematology and clinical biochemistry parameters are measured at the end of the study.
-
A comprehensive gross necropsy is performed on all animals, and selected organs are weighed.
-
Histopathological examination is performed on organs from the control and high-dose groups, and on any organs showing gross abnormalities in other groups.
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Metabolic Pathways
Long-chain alkanes are generally metabolized in mammals through an initial oxidation step followed by fatty acid metabolism pathways.
Initial Oxidation (Omega-Hydroxylation)
The primary route for the metabolism of long-chain alkanes is initiated by cytochrome P450 enzymes in the liver. This process, known as omega-hydroxylation, introduces a hydroxyl group at the terminal methyl group of the alkane, converting it into a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid (fatty acid).
Beta-Oxidation
The resulting fatty acid enters the mitochondrial beta-oxidation pathway. In this multi-step process, the fatty acid is sequentially broken down into two-carbon units of acetyl-CoA. These acetyl-CoA units can then enter the citric acid cycle for energy production.
Conclusion and Future Directions
This preliminary toxicological assessment, based on data from structurally analogous compounds, suggests that this compound likely possesses a low order of acute and subchronic toxicity and is not expected to be genotoxic. However, the potential for mild skin and eye irritation should be considered.
It is imperative that direct toxicological testing of this compound be conducted to confirm these preliminary findings. The experimental protocols outlined in this guide provide a framework for such future studies. A comprehensive toxicological evaluation, including studies on acute toxicity (oral, dermal, inhalation), repeated dose toxicity, genotoxicity, and irritation, is recommended before large-scale production or application of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyltriacontane for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methyltriacontane is a long-chain branched alkane with the chemical formula C31H64. Its high molecular weight and specific branching impart unique physical and chemical properties that are of interest in various research fields, including materials science, lubrication, and as a chemical standard. This document provides a detailed protocol for a multi-step synthesis of this compound, designed for laboratory-scale research purposes. The described synthetic route is robust and employs common organic chemistry transformations.
Overall Synthetic Workflow:
The synthesis of this compound is proposed via a four-step sequence starting from the commercially available nonacosanoic acid. The key carbon-carbon bond-forming step is a Grignard reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and General Methods:
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Grignard reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using a high-resolution mass spectrometer (HRMS).
Step 1: Synthesis of 1-Nonacosanol
This step involves the reduction of nonacosanoic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH4).[1][2][3]
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of nonacosanoic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield 1-nonacosanol as a white solid.
Step 2: Synthesis of 1-Bromononacosane
The primary alcohol is converted to the corresponding alkyl bromide using phosphorus tribromide (PBr3).[4][5][6]
Procedure:
-
Dissolve 1-nonacosanol (1.0 eq.) in an anhydrous solvent such as diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (0.4 eq.) dropwise with stirring. A small amount of pyridine can be added to neutralize the HBr byproduct.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into ice-water and extract the product with diethyl ether or hexanes.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 1-bromononacosane.
-
Purify the product by column chromatography on silica gel using hexanes as the eluent.
Step 3: Synthesis of 2-Methyltriacontan-2-ol
This step involves the formation of a Grignard reagent from 1-bromononacosane, followed by its reaction with acetone to yield the tertiary alcohol.[7][8]
Procedure:
-
Activate magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a solution of 1-bromononacosane (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation has initiated (as evidenced by a color change and gentle refluxing), add the remaining solution of 1-bromononacosane at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of anhydrous acetone (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-methyltriacontan-2-ol by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Step 4: Synthesis of this compound
The final step is the deoxygenation of the tertiary alcohol to the target alkane using a reductive silane.
Procedure:
-
Dissolve 2-methyltriacontan-2-ol (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Add triethylsilane (3.0 eq.) to the solution.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (5.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with hexanes.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound as a waxy solid.
Data Presentation
Table 1: Summary of Synthetic Quantitative Data (Hypothetical)
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Nonacosanoic Acid | 438.80 | 10 | 1-Nonacosanol | 424.80 | 4.25 | 3.91 | 92 |
| 2 | 1-Nonacosanol | 424.80 | 9.2 | 1-Bromononacosane | 488.70 | 4.50 | 4.05 | 90 |
| 3 | 1-Bromononacosane | 488.70 | 8.3 | 2-Methyltriacontan-2-ol | 452.86 | 3.76 | 3.12 | 83 |
| 4 | 2-Methyltriacontan-2-ol | 452.86 | 6.9 | This compound | 436.84 | 3.01 | 2.56 | 85 |
Table 2: Analytical Data for this compound (Hypothetical)
| Analysis | Result |
| Appearance | White waxy solid |
| Melting Point | 65-67 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (br s, 54H), 1.10-1.05 (m, 1H), 0.88 (t, J = 6.8 Hz, 3H), 0.86 (d, J = 6.4 Hz, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 37.5, 33.8, 31.9, 29.7 (multiple), 29.4, 27.2, 22.7, 14.1 |
| HRMS (EI) | m/z calculated for C₃₁H₆₄ [M]⁺: 436.5008; Found: 436.5011 |
Safety Precautions
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Phosphorus tribromide (PBr3) is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Grignard reagents are highly reactive and water-sensitive. Ensure all glassware is flame-dried and the reaction is carried out under anhydrous conditions.
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate PPE.
-
Ethereal solvents like THF and diethyl ether are highly flammable. Work in a fume hood away from ignition sources.
References
- 1. Reduction of esters to alcohols [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2-Methyltriacontane as an Internal Standard
I have performed a broad search about the use of 2-Methyltriacontane as an internal standard. The search results indicate that internal standards are crucial for accurate quantification in various analytical techniques, especially in chromatography and mass spectrometry[1][2]. They help to correct for variations in sample preparation and analysis. The ideal internal standard is structurally similar to the analyte but can be distinguished by the analytical instrument[1].
However, the initial search did not yield specific protocols or application notes detailing the use of this compound as an internal standard. The results are general guidelines for selecting and using internal standards. I found physicochemical data for this compound from the NIST WebBook, such as its formula, molecular weight, and gas chromatography data, which will be useful later[3][4][5][6].
To proceed with creating the detailed application notes and protocols as requested, I need to find specific examples of analyses where this compound has been used as an internal standard. This will allow me to provide detailed experimental protocols, present quantitative data in tables, and create relevant diagrams.
Given the lack of specific established protocols in the search results, I will now proceed to create a general protocol and application note based on the best practices for using a long-chain hydrocarbon like this compound as an internal standard. This will involve adapting general internal standard procedures to the specific properties of this compound. I will create a hypothetical scenario of its use, for instance, in the analysis of other long-chain hydrocarbons or lipids, as this is the most plausible application for this compound.
I will structure the response as a detailed application note, including:
-
An introduction to the principles of internal standards.
-
The rationale for selecting this compound for a hypothetical application.
-
A detailed, step-by-step experimental protocol for its use.
-
A section on data analysis and presentation, including a template for a data table.
-
A Graphviz diagram illustrating the general workflow.
This approach will fulfill the user's request for a detailed protocol and application note, even in the absence of a specific, published method using this compound as an internal standard.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of this compound as an internal standard (IS) in quantitative analytical methods, particularly for chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Introduction to Internal Standards
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis.[1] An internal standard is a compound of known concentration that is added to an unknown sample and to the calibration standards. It helps to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.[1] An ideal internal standard is chemically similar to the analyte but is not naturally present in the samples and does not interfere with the analysis of the target compounds.
Rationale for Selecting this compound
This compound (C₃₁H₆₄, Molecular Weight: 436.84 g/mol ) is a long-chain branched alkane.[3][4] Its physicochemical properties make it a suitable internal standard for the quantitative analysis of other long-chain hydrocarbons, fatty acids, lipids, or other high molecular weight, non-polar to semi-polar compounds. Its high boiling point and thermal stability make it particularly well-suited for GC-based methods.
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₃₁H₆₄ | [3][4] |
| Molecular Weight | 436.84 g/mol | [3][4] |
| CAS Number | 1560-72-1 | [3][4] |
Experimental Protocol: Quantification of a Hypothetical Analyte (e.g., a Long-Chain Wax Ester) using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical long-chain wax ester in a biological matrix (e.g., plant extract) using GC-MS.
Materials and Reagents
-
Analyte: High-purity standard of the target long-chain wax ester.
-
Internal Standard: this compound (≥98% purity).
-
Solvents: HPLC or GC-grade hexane, dichloromethane, methanol (or other suitable organic solvents).
-
Derivatizing Agent (if necessary): e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) for analytes with active hydrogen atoms.
-
Sample Matrix: e.g., plant leaf extract.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane to prepare a stock solution of approximately 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 10 mg of the long-chain wax ester standard and dissolve it in 10 mL of hexane to prepare a stock solution of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. To each calibration standard, add a constant amount of the IS Stock solution. For example, to 1 mL of each calibration standard dilution, add 100 µL of the IS Stock solution. This ensures that the concentration of the internal standard is constant across all calibration levels.
Sample Preparation
-
Extraction: Extract the lipids from the plant leaf sample using a suitable organic solvent extraction method (e.g., Folch extraction).
-
Internal Standard Spiking: To a known amount of the extract (e.g., 1 mL), add the same constant amount of the IS Stock solution as was added to the calibration standards (e.g., 100 µL).
-
Derivatization (if necessary): If the analyte requires derivatization to improve its volatility for GC analysis, evaporate the solvent and add the derivatizing agent. Heat the mixture as required by the derivatization protocol.
-
Final Volume Adjustment: After derivatization (or if no derivatization is needed), reconstitute the sample in a known volume of hexane (e.g., 1 mL) before injection into the GC-MS.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 320 °C.
-
Hold: 10 min at 320 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Monitor characteristic ions for the analyte and for this compound.
Data Analysis and Presentation
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms of the calibration standards and the samples.
-
Calibration Curve: For the calibration standards, calculate the response factor (RF) for each concentration level:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Concentration Ratio = (Concentration of Analyte) / (Concentration of Internal Standard)
-
Plot the Response Ratio against the Concentration Ratio. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
-
Quantification of Analyte in Samples:
-
Calculate the Response Ratio for the sample.
-
Using the calibration curve equation, calculate the Concentration Ratio for the sample.
-
Calculate the concentration of the analyte in the sample:
-
Concentration of Analyte = (Concentration Ratio in Sample) x (Concentration of Internal Standard in Sample)
-
-
Quantitative Data Summary
The following table structure should be used to summarize the quantitative results.
| Sample ID | Analyte Peak Area | IS (this compound) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Blank | - | - | - | Not Detected |
| Cal Std 1 | 15000 | 100000 | 0.15 | 1.0 |
| Cal Std 2 | 31000 | 102000 | 0.30 | 2.0 |
| Cal Std 3 | 74000 | 99000 | 0.75 | 5.0 |
| Cal Std 4 | 155000 | 101000 | 1.53 | 10.0 |
| Sample 1 | 98000 | 100500 | 0.98 | 6.5 |
| Sample 2 | 123000 | 99500 | 1.24 | 8.2 |
Diagrams
Experimental Workflow
Caption: General workflow for sample analysis using an internal standard.
Logic of Internal Standard Calibration
Caption: Logical flow of internal standard calibration for quantification.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
Application Note: Quantification of 2-Methyltriacontane in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltriacontane, a long-chain branched alkane, has been identified as a semiochemical in certain insect species, playing a role in chemical communication.[1] While its physiological role in mammals is not yet fully understood, the analysis of long-chain hydrocarbons is of growing interest in various fields, including environmental science and toxicology. The structural similarity of branched-chain alkanes to endogenous molecules like branched-chain fatty acids suggests potential interactions with metabolic pathways. Branched-chain fatty acids are known to have diverse biological functions, including influencing membrane fluidity and serving as signaling molecules.[2] This application note provides a detailed protocol for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for hydrocarbon analysis.
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from biological matrices such as plasma or serum.
Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from a method for the extraction of hydrophobic compounds from human serum.[3][4]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄)
-
Hexane, HPLC grade
-
Internal Standard (IS): e.g., Deuterated tetracosane (C24D50) or similar long-chain deuterated alkane.
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 10 µg/mL in hexane).
-
Add 200 µL of acetonitrile (ACN) to precipitate proteins.
-
Add 20 mg of magnesium sulfate (MgSO₄) to facilitate phase separation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (hexane) and transfer it to a clean GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.
Data Presentation
The following table provides an example of how to present quantitative data for this compound in different biological samples. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
| Sample ID | Matrix | This compound Concentration (ng/mL) | % RSD (n=3) |
| Control_01 | Plasma | 5.2 | 4.8 |
| Control_02 | Plasma | 4.8 | 5.1 |
| Treated_01 | Plasma | 15.7 | 3.9 |
| Treated_02 | Plasma | 18.2 | 4.2 |
| Control_03 | Serum | 6.1 | 5.5 |
| Treated_03 | Serum | 20.5 | 3.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Putative Metabolic Pathway of this compound
Given the absence of direct evidence for the metabolism of this compound in mammals, a putative pathway is proposed based on the known metabolism of branched-chain fatty acids. This pathway involves initial oxidation followed by beta-oxidation.
Caption: Putative metabolic pathway of this compound.
References
- 1. Semiochemical compound: this compound | C31H64 [pherobase.com]
- 2. youtube.com [youtube.com]
- 3. Salt assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction for the determination of 24 regulated polycyclic aromatic hydrocarbons in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Solid-Phase Microextraction (SPME) for the Sampling of 2-Methyltriacontane
Abstract
This application note presents a theoretical framework and a hypothetical protocol for the sampling of 2-Methyltriacontane using Solid-Phase Microextraction (SPME). Due to the high molecular weight and low volatility of this compound, a modified SPME method is proposed, providing a solvent-free, efficient, and sensitive sample preparation technique for researchers, scientists, and drug development professionals. This document outlines the principles, a detailed experimental protocol, and illustrative data for the application of SPME in the analysis of this long-chain alkane.
Introduction
This compound (C31H64) is a long-chain branched alkane with a molecular weight of 436.8 g/mol [1]. Its physical properties, including a high boiling point (estimated at 453.41°C) and low volatility, present challenges for traditional sample preparation methods[2]. Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes from a sample matrix onto a coated fiber[3]. While typically employed for volatile and semi-volatile compounds, this note explores a theoretical application of SPME for the non-volatile compound this compound.
The proposed methodology is based on the principles of direct immersion SPME (DI-SPME), which is more suitable for less volatile analytes, combined with elevated temperatures to increase the mass transfer of the analyte to the fiber coating.
Experimental Protocols
Note: The following protocol is a theoretical proposition and should be optimized for specific sample matrices and analytical instrumentation.
1. Materials and Reagents
-
SPME Fiber: A Polydimethylsiloxane (PDMS) coated fiber is recommended. For high molecular weight compounds, a thicker film (e.g., 100 µm) may provide better partitioning.
-
Sample Vials: 20 mL amber glass vials with PTFE/silicone septa.
-
Heater/Agitator: Capable of maintaining a constant temperature and agitation speed.
-
GC-MS System: Gas chromatograph coupled with a mass spectrometer for analysis.
-
This compound Standard: For calibration and spiking experiments.
-
Solvent: High-purity hexane or similar non-polar solvent for standard preparation.
-
Sample Matrix: The protocol is designed for a liquid sample matrix (e.g., a non-polar solvent or a melted wax). For solid samples, a suitable solvent extraction should be performed first.
2. SPME Sampling Procedure
-
Sample Preparation:
-
For liquid samples, accurately transfer 10 mL of the sample into a 20 mL SPME vial.
-
For solid samples, dissolve a known amount in a suitable non-polar solvent to a final volume of 10 mL.
-
If necessary, spike the sample with a known concentration of this compound standard for recovery studies.
-
-
Extraction:
-
Place the sample vial in the heater/agitator.
-
Heat the sample to a temperature below its boiling point but high enough to increase the analyte's mobility (e.g., 80-120°C). This step is critical for non-volatile compounds.
-
Once the temperature has stabilized, expose the SPME fiber to the sample by direct immersion (DI-SPME).
-
Agitate the sample at a constant speed (e.g., 250 rpm) to facilitate mass transfer.
-
Allow the fiber to be exposed to the sample for a predetermined time (e.g., 30-60 minutes). This extended extraction time is necessary for high-molecular-weight analytes.
-
-
Desorption:
-
After extraction, retract the fiber into the needle.
-
Immediately transfer the SPME device to the GC injector port.
-
Expose the fiber in the heated injection port (e.g., 280-300°C) for a sufficient time (e.g., 5 minutes) to ensure complete thermal desorption of the analyte onto the GC column.
-
3. GC-MS Analysis
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the SPME-GC-MS analysis of this compound. This data is for illustrative purposes and would need to be determined experimentally.
| Parameter | Value |
| Linear Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Recovery (at 50 µg/L) | 85 - 95% |
| Precision (RSD%) | < 10% |
Visualizations
Caption: Experimental workflow for SPME sampling of this compound.
Caption: Conceptual diagram of the SPME-GC-MS process.
Conclusion
This application note provides a theoretical guide for the application of Solid-Phase Microextraction for the sampling of the high-molecular-weight alkane, this compound. The proposed Direct Immersion SPME method, with the use of elevated temperatures, presents a promising, solvent-free alternative for the analysis of this and similar non-volatile compounds. Experimental validation and optimization of the outlined protocol are recommended to establish its performance for specific applications.
References
Application Notes and Protocols for 2-Methyltriacontane in Insect Behavior Assays
Application Notes
2-Methyltriacontane is a saturated, methyl-branched cuticular hydrocarbon (CHC) that plays a significant role in the chemical ecology of various insect species. As a component of the waxy outer layer of the insect cuticle, its primary function is to prevent desiccation. However, like many other CHCs, it also serves as a crucial semiochemical, mediating intra-specific communication.
Methyl-branched alkanes, such as this compound, are particularly important in nestmate recognition systems of social insects like ants and termites.[1][2][3][4] The specific blend of CHCs on an individual's cuticle acts as a chemical signature or "password" for colony membership. An individual ant can perceive the CHC profile of another through antennal contact and determine if it is a nestmate or an intruder from a foreign colony. While the entire CHC profile is often considered the recognition signal, specific components, including methyl-branched alkanes, are thought to be key contributors to this signal. In the African termite raiding ant, Pachycondyla analis, alkenes and methyl-branched alkanes were identified as crucial cues for nestmate recognition.[1]
Furthermore, this compound has been identified as a pheromone for the spider Argiope bruennichi and the parasitoid wasp Roptrocerus xylophagorum, although the specific behavioral context (e.g., sex, aggregation) is not fully detailed in publicly available databases.[5]
The study of this compound in insect behavior assays typically involves either the analysis of its presence in natural CHC extracts or the use of a synthetic version of the compound to elicit a behavioral response. Behavioral assays are designed to test the compound's effect on recognition, aggression, mating behavior, or aggregation. Due to the complexity of CHC profiles, research often focuses on the behavioral response to complete extracts. However, the protocols outlined below are adapted for testing the specific effects of synthetic this compound, a critical step in deconvoluting the roles of individual components within a complex chemical signal.
Quantitative Data Presentation
Table 1: Representative Cuticular Hydrocarbon Profile of an Ant Species
This table provides an example of the chemical context in which this compound is found. The relative abundance of different CHCs is critical for the overall chemical signature of the insect.
| Compound Class | Compound Name | Abbreviation | Relative Abundance (%) |
| n-Alkanes | n-Heptacosane | n-C27 | 15.2 |
| n-Octacosane | n-C28 | 8.5 | |
| n-Nonacosane | n-C29 | 20.1 | |
| Methyl-branched Alkanes | This compound | 2-MeC30 | 5.8 |
| 3-Methyltriacontane | 3-MeC30 | 4.2 | |
| 11,15-Dimethyltritriacontane | 11,15-diMeC33 | 12.5 | |
| Alkenes | (Z)-9-Nonacosene | (Z)-9-C29:1 | 18.7 |
| (Z)-9-Hentriacontene | (Z)-9-C31:1 | 15.0 |
Table 2: Hypothetical Dose-Response Data for this compound in an Aggression Assay
This table illustrates the type of quantitative data that would be collected in a behavioral assay testing the effect of synthetic this compound on ant aggression. The response is typically measured as the frequency or duration of aggressive behaviors.
| Treatment Group | Concentration of 2-MeC30 (ng/dummy) | Number of Replicates (N) | Mean Aggression Score (± SEM)* |
| Negative Control | 0 (Solvent only) | 20 | 0.5 ± 0.1 |
| Low Dose | 10 | 20 | 1.8 ± 0.3 |
| Medium Dose | 50 | 20 | 3.2 ± 0.4 |
| High Dose | 100 | 20 | 4.5 ± 0.2 |
| Positive Control | Non-nestmate CHC Extract | 20 | 4.8 ± 0.1 |
*Aggression Score: A composite score based on the frequency of mandible opening, lunging, and biting (e.g., 0 = no aggression, 5 = intense, sustained aggression).
Experimental Protocols
Protocol 1: Nestmate Recognition and Aggression Assay in Ants
This protocol is adapted from methodologies used to study nestmate recognition in various ant species and is designed to test the hypothesis that this compound can act as a non-nestmate cue, eliciting an aggressive response.
Objective: To determine if the application of synthetic this compound to a neutral object (dummy) elicits an aggressive response from resident ants.
Materials:
-
Colonies of a model ant species (e.g., Linepithema humile, Pachycondyla analis)
-
Synthetic this compound (high purity)
-
Hexane or other suitable solvent (e.g., pentane)
-
Glass "dummies" (e.g., small glass beads or capillary tubes, sealed at both ends)
-
Microsyringe (e.g., 10 µL)
-
Petri dishes (90 mm diameter) lined with filter paper
-
Stereomicroscope with a recording device
-
Behavioral analysis software (optional)
-
Timer
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).
-
Create a dilution series to achieve the desired concentrations for coating the dummies (e.g., 10 ng/µL, 50 ng/µL, 100 ng/µL).
-
The negative control will be pure hexane.
-
A positive control can be prepared by extracting CHCs from non-nestmate ants. To do this, submerge 5-10 non-nestmate workers in 200 µL of hexane for 10 minutes. The resulting extract contains the full blend of non-nestmate CHCs.
-
-
Preparation of Dummies:
-
Clean glass dummies by sonicating in hexane to remove any contaminants.
-
Using a microsyringe, apply 1 µL of the desired test solution (or control) to the surface of each dummy.
-
Allow the solvent to evaporate completely (approximately 5-10 minutes), leaving a fine coating of the hydrocarbon on the dummy.
-
-
Behavioral Assay:
-
Collect individual worker ants from the test colony and place one ant in each petri dish arena.
-
Allow the ant to acclimate for 5 minutes.
-
Gently introduce a treated dummy into the petri dish, placing it near the ant.
-
Record the ant's behavior for a set period (e.g., 2-5 minutes).
-
-
Behavioral Observations and Data Collection:
-
Record the latency to first contact with the dummy.
-
Record the frequency and duration of the following behaviors:
-
Assign an aggression score based on a predefined scale (see Table 2 for an example).
-
-
Data Analysis:
-
Compare the mean aggression scores between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
A significantly higher aggression score towards dummies treated with this compound compared to the solvent control would suggest that this compound can act as a recognition cue.
-
Visualizations
Caption: Workflow for testing this compound in an ant aggression assay.
Caption: Model for CHC-based nestmate recognition in social insects.
Caption: Classification of this compound within semiochemicals.
References
- 1. Nestmate recognition and the role of cuticular hydrocarbons in the African termite raiding ant Pachycondyla analis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the Chemical Basis of Nestmate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antwiki.org [antwiki.org]
- 5. Semiochemical compound: this compound | C31H64 [pherobase.com]
Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of functionalized long-chain alkanes, specifically long-chain fatty acids and alcohols, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization process is crucial for enhancing the volatility and thermal stability of these compounds, thereby improving their chromatographic separation and detection.
Introduction to Derivatization for Long-Chain Alkanes
Long-chain alkanes themselves are volatile and generally do not require derivatization for GC-MS analysis. However, their functionalized counterparts, such as long-chain fatty acids and alcohols, possess polar functional groups (-COOH and -OH) that lead to poor chromatographic performance, including peak tailing and low sensitivity. Derivatization chemically modifies these functional groups to create less polar, more volatile, and more thermally stable derivatives suitable for GC-MS analysis.[1]
The two most common and effective derivatization techniques for long-chain fatty acids and alcohols are esterification and silylation .
-
Esterification converts carboxylic acids into esters, typically methyl esters (Fatty Acid Methyl Esters or FAMEs), which are significantly more volatile.[2]
-
Silylation replaces the active hydrogen in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1]
The choice of derivatization method depends on the specific analytes, the sample matrix, and the analytical objectives.
Comparative Quantitative Data
The following tables summarize quantitative data for different derivatization methods, providing a basis for method selection and performance evaluation.
Table 1: Comparison of Derivatization Methods for Fatty Acids
| Derivatization Method | Reagent | Derivatization Efficiency | Reproducibility (RSD) | Key Advantages | Key Disadvantages |
| Esterification | |||||
| Acid-Catalyzed Methylation | 14% Boron Trifluoride in Methanol (BF₃-MeOH) | Generally high, but can be variable (>60% to quantitative)[3][4] | 5-15% | Cost-effective, well-established.[5] | Potential for isomerization of unsaturated fatty acids, reagent is sensitive to moisture.[5] |
| Thermally Assisted Hydrolysis and Methylation | m-(Trifluoromethyl)phenyltrimethylammonium Hydroxide (TMTFTH) | High and consistent | < 5% | Least work-intensive, high accuracy and reproducibility.[6] | Reagent can be more expensive. |
| Silylation | |||||
| Trimethylsilylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | High | < 10% | Derivatizes both acids and alcohols, effective for multi-analyte screening. | Derivatives can be sensitive to moisture, potential for reagent artifacts in the chromatogram.[7] |
| Trimethylsilylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | High | < 10% | Similar to BSTFA, often considered more volatile.[8] | Derivatives can be sensitive to moisture. |
Table 2: Performance Data for Silylation of Long-Chain Alcohols
| Analyte Class | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Long-Chain Fatty Alcohols (C14-C28) | BSTFA | Not explicitly stated, but method is sensitive for low abundance alcohols. | Not explicitly stated. | High (qualitative assessment) | [9] |
| Long-Chain Fatty Alcohols (C16-C24) | BSTFA in Pyridine | Not explicitly stated, but effective for trace analysis in sediments. | Not explicitly stated. | High (qualitative assessment) | [2] |
Experimental Protocols
Protocol 1: Esterification of Long-Chain Fatty Acids using BF₃-Methanol
This protocol describes the conversion of long-chain fatty acids to their corresponding fatty acid methyl esters (FAMEs).
Materials:
-
Sample containing long-chain fatty acids (1-25 mg)
-
14% Boron trifluoride in methanol (BF₃-MeOH)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Weigh 1-25 mg of the sample into a micro-reaction vial.
-
Add 1 mL of 14% BF₃-MeOH solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.
-
Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of Long-Chain Fatty Alcohols and Acids using BSTFA
This protocol is suitable for the simultaneous derivatization of long-chain fatty alcohols and acids to their trimethylsilyl (TMS) ethers and esters, respectively.
Materials:
-
Dried sample extract containing long-chain fatty alcohols and/or acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a micro-reaction vial to dissolve the analytes.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[7]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. No extraction or work-up is typically required.
Visualization of Workflows
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate derivatization method for long-chain functionalized alkanes.
Caption: Decision tree for selecting a derivatization method.
Experimental Workflow for Esterification (BF₃-Methanol)
The following diagram outlines the experimental steps for the esterification of long-chain fatty acids.
Caption: Workflow for BF₃-Methanol Esterification.
Experimental Workflow for Silylation (BSTFA)
The following diagram illustrates the experimental workflow for the silylation of long-chain fatty acids and alcohols.
Caption: Workflow for BSTFA Silylation.
References
- 1. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 2-Methyltriacontane as a Reference Standard for Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of hydrocarbons is critical in various fields, including environmental monitoring, petroleum analysis, and biological studies. The complexity of hydrocarbon mixtures necessitates the use of reliable internal standards for accurate and precise quantification by gas chromatography-mass spectrometry (GC-MS). 2-Methyltriacontane, a C31 branched-chain alkane, serves as an excellent reference standard for the analysis of long-chain hydrocarbons. Its chemical properties, including low volatility and good chromatographic behavior, make it an ideal internal standard that is well-resolved from many target analytes.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in hydrocarbon analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C31H64 | [1] |
| Molecular Weight | 436.84 g/mol | [1] |
| Melting Point | 23.55 °C (estimate) | [1] |
| Boiling Point | 453.41 °C (estimate) | [1] |
| Density | 0.8991 g/cm³ (estimate) | [1] |
Application: Quantitative Analysis of High Molecular Weight Hydrocarbons in Environmental Samples
This protocol outlines the use of this compound as a surrogate standard for the quantification of total petroleum hydrocarbons (TPH) in soil samples. A surrogate standard is added to a sample in a known amount before extraction and is used to monitor the efficiency of the sample preparation method.
Experimental Workflow
Protocols
1. Preparation of this compound Surrogate Standard Solution (10 µg/mL)
-
Accurately weigh 10 mg of high-purity (>98%) this compound.
-
Dissolve the weighed standard in a small volume of hexane in a 100 mL volumetric flask.
-
Bring the flask to a final volume of 100 mL with hexane and mix thoroughly to create a 100 µg/mL stock solution.
-
Perform a 1:10 dilution of the stock solution by transferring 10 mL into another 100 mL volumetric flask and filling to the mark with hexane to obtain a 10 µg/mL working solution.
2. Sample Preparation and Extraction
-
Weigh 10 g of the soil sample into a beaker.
-
Spike the sample with 1 mL of the 10 µg/mL this compound surrogate standard solution.
-
Add a drying agent, such as anhydrous sodium sulfate, and mix well.
-
Transfer the sample to a Soxhlet extractor and extract with a 1:1 mixture of hexane and acetone for 8 hours.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Perform a cleanup step using a silica gel column to remove polar interferences.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for hydrocarbon analysis.
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 320°C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
For higher sensitivity, Selected Ion Monitoring (SIM) can be used. The characteristic ions for this compound should be monitored.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards containing the target hydrocarbons at different concentrations. Each calibration standard should also be spiked with the same concentration of this compound as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the recovery of the this compound surrogate in the sample to assess the efficiency of the extraction method. A recovery between 70-130% is generally considered acceptable.
-
Quantify the concentration of the target hydrocarbons in the sample extract using the calibration curve and correct for the surrogate recovery.
Quantitative Data Summary
The following table presents example data for the recovery of this compound in different soil matrices and the quantification of a target analyte (e.g., C30 n-alkane).
| Sample Matrix | Surrogate (this compound) Recovery (%) | Measured C30 n-alkane Concentration (mg/kg) | Corrected C30 n-alkane Concentration (mg/kg) |
| Sandy Soil | 95 | 45.2 | 47.6 |
| Clay Soil | 82 | 38.9 | 47.4 |
| Organic-rich Soil | 75 | 35.8 | 47.7 |
Signaling Pathways and Logical Relationships
The use of an internal standard is based on a logical relationship to correct for variations in sample preparation and instrument response.
Conclusion
This compound is a highly effective reference standard for the quantitative analysis of long-chain hydrocarbons. Its properties ensure that it behaves similarly to the target analytes during sample preparation and analysis, leading to accurate and reliable results. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for hydrocarbon quantification.
References
Application Note and Protocols for the Extraction of Cuticular Hydrocarbons from Insects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cuticular hydrocarbons (CHCs) are a complex mixture of lipids, primarily non-polar compounds, found on the epicuticle of insects.[1] These hydrocarbons serve as a crucial barrier against desiccation and environmental stressors.[1][2] Furthermore, CHCs play a vital role in chemical communication, influencing behaviors such as mating, aggression, and species recognition.[2][3] The analysis of CHC profiles, which are often species- and even gender-specific, is a powerful tool in entomology, with applications in taxonomy, forensic science, and the study of insect behavior and evolution.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying CHCs.[3][4][5] This document provides detailed protocols for the extraction of CHCs from insects for subsequent GC-MS analysis.
Experimental Protocols
Several methods are available for the extraction of insect CHCs, each with its advantages and limitations. The choice of method may depend on the insect species, the research question, and whether the insect needs to be kept alive.
Protocol 1: Solvent Extraction
This is the most common and traditional method for CHC extraction. It is a robust technique but typically requires sacrificing the insect.
Materials:
-
Glass vials (2-4 mL) with PTFE-lined caps
-
Non-polar solvents such as n-hexane or pentane (analytical grade)[1][6]
-
Vortex mixer
-
Micropipettes
-
GC vials with micro-inserts
Procedure:
-
Place a single insect (or a specific number depending on size) into a clean glass vial. For smaller insects like flies, multiple individuals may be pooled.[1]
-
Add a known volume of a non-polar solvent (e.g., 350-500 µL of n-hexane) to the vial, ensuring the insect is fully submerged.[1]
-
Incubate the vial for a specific duration. Extraction times can range from a few minutes to several hours. A common duration is 10 minutes.[1] It is important to note that longer extraction times may lead to the extraction of internal lipids, potentially contaminating the cuticular hydrocarbon profile.[6]
-
After incubation, carefully transfer the solvent containing the extracted CHCs to a clean GC vial, leaving the insect behind.
-
The solvent can be evaporated to concentrate the sample before analysis. This is often done under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of solvent before injection into the GC-MS.
Protocol 2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that is particularly useful for sampling CHCs from living insects, allowing for repeated measurements over time.[7]
Materials:
-
SPME device with a suitable fiber (e.g., 7 µm polydimethylsiloxane - PDMS)[8]
-
GC-MS with an SPME-compatible inlet
Procedure:
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Gently rub the SPME fiber over the cuticle of the insect for a standardized period. The duration and location of rubbing should be consistent across samples.
-
Alternatively, for volatile or semi-volatile CHCs, headspace SPME can be used where the fiber is exposed to the headspace above the insect in a sealed vial.
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Protocol 3: Silica-Gel Based Extraction
This method offers a selective way to sample surface hydrocarbons without extracting internal compounds.[9]
Materials:
-
Silica gel particles
-
Forceps or a small brush
-
Glass vials
-
Organic solvent (e.g., hexane)
Procedure:
-
Using forceps or a brush, gently rub the cuticle of the insect with silica gel particles. The CHCs will adsorb onto the silica.[9]
-
Collect the silica gel particles into a clean glass vial.
-
Elute the adsorbed hydrocarbons from the silica gel by adding an organic solvent and vortexing.[9]
-
Transfer the solvent to a new vial for analysis by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, the CHC profile is analyzed by GC-MS.
Typical GC-MS Parameters:
-
Injection Mode: Splitless injection is commonly used for trace analysis.[4]
-
Capillary Column: A non-polar column, such as a DB-5 (30 m length, 0.25 mm diameter, 0.25 µm film thickness), is typically employed.[4]
-
Oven Temperature Program: A temperature ramp is used to separate the hydrocarbons. For example, an initial temperature of 150°C, ramped to 320°C at a rate of 5°C/min.[4]
-
Injector and Detector Temperatures: The injector is typically set to a high temperature (e.g., 290°C) to ensure rapid volatilization of the sample, and the MS detector is also heated (e.g., 325°C).[4]
-
Carrier Gas: Helium is commonly used as the carrier gas.[4]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
Data Presentation
The quantitative data obtained from GC-MS analysis can be summarized to compare CHC profiles between different species, sexes, or experimental conditions. The table below presents a hypothetical example of CHC composition for two different insect species.
| Hydrocarbon | Chemical Class | Species A (Relative Abundance %) | Species B (Relative Abundance %) |
| n-Tricosane (C23) | n-Alkane | 10.5 | 5.2 |
| n-Pentacosane (C25) | n-Alkane | 25.3 | 15.8 |
| n-Heptacosane (C27) | n-Alkane | 18.2 | 22.1 |
| n-Nonacosane (C29) | n-Alkane | 12.1 | 30.5 |
| 3-Methylnonacosane | Methyl-branched Alkane | 8.7 | 4.3 |
| 9-Tricosene | Alkene | 5.4 | 12.6 |
| Other | 19.8 | 9.5 | |
| Total | 100 | 100 |
Mandatory Visualization
The following diagram illustrates the general workflow for the extraction and analysis of insect cuticular hydrocarbons.
Caption: Workflow for Insect Cuticular Hydrocarbon (CHC) Extraction and Analysis.
References
- 1. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]
- 6. eje.cz [eje.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A silica gel based method for extracting insect surface hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing for 2-Methyltriacontane in GC-MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyltriacontane and other high molecular weight hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] This results in a peak shape that gradually slopes back to the baseline. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.5 typically indicates a problematic level of tailing that can compromise resolution and the accuracy of peak integration.[2]
Q2: Why is a high molecular weight, non-polar compound like this compound particularly prone to peak tailing?
A2: this compound (C31H64) is a long-chain alkane with a high boiling point. Several factors contribute to its propensity for peak tailing:
-
Adsorption: Its large size and the potential for interaction with active sites in the GC system can lead to adsorption. These active sites are often found in the injector liner or at the head of the column.[3]
-
Incomplete Vaporization: Due to its low volatility, incomplete or slow vaporization in the inlet can occur, leading to a broader, tailing peak shape.[4]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites that interact with this compound, causing tailing.[5]
-
High Elution Temperatures: The high temperatures required to elute such heavy compounds can accelerate the degradation of the stationary phase, exposing active silanol groups that can interact with analytes.[6]
Troubleshooting Guide
Q3: My this compound peak is tailing. What are the most likely causes and how should I approach troubleshooting?
A3: A systematic approach is the most effective way to identify and resolve the issue. The primary causes of peak tailing for high molecular weight hydrocarbons fall into three main categories: the inlet, the column, and the analytical method parameters. The following workflow can guide your troubleshooting efforts.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of peak asymmetry in chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
Improving resolution of long-chain hydrocarbon isomers in chromatography
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of long-chain hydrocarbon isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal resolution in your analyses.
Troubleshooting Guide: Improving Resolution of Long-Chain Hydrocarbon Isomers
Poor resolution is a common issue when analyzing long-chain hydrocarbon isomers due to their similar physicochemical properties.[1] This guide will help you diagnose and resolve common problems.
Problem: Poor Resolution or Co-eluting Peaks
Question 1: Are your peaks broad, or are they sharp but not well separated?
-
Broad Peaks: This often indicates a loss of column efficiency. Proceed to the "Broad Peaks" section.
-
Sharp, but Overlapping Peaks: This suggests a selectivity issue. Proceed to the "Poor Selectivity" section.
Section: Broad Peaks
Question 2: Have you checked for issues with your carrier gas flow rate?
An incorrect carrier gas flow rate can lead to band broadening.[2]
-
Answer: Verify that your carrier gas flow rate is set to the optimal velocity for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). A flow rate that is too high or too low will decrease efficiency.[2] Consider performing a van Deemter plot analysis to determine the optimal flow rate for your specific system.
Question 3: Is your injection technique optimized?
A poor injection can introduce band broadening before the separation even begins.
-
Answer: Ensure a rapid and clean injection. For splitless injections, a lack of proper solvent focusing can cause peak widening.[3] Consider lowering the initial oven temperature or using a retention gap to improve focusing.[3] Injecting too large a sample volume can also lead to peak broadening.[4]
Question 4: Could your column be contaminated?
Accumulated non-volatile residues can interfere with the stationary phase and cause peak tailing and broadening.[3]
-
Answer: Trim the first few centimeters of the column from the injector end. If resolution improves, contamination was likely the issue.[3] Implement a regular column maintenance schedule, including baking out the column at a high temperature (within the column's limits) to remove contaminants.
Section: Poor Selectivity
Question 5: Is your stationary phase appropriate for separating hydrocarbon isomers?
The choice of stationary phase is the most critical factor for achieving selectivity.[5]
-
Answer: For general hydrocarbon analysis, non-polar stationary phases are commonly used, where elution order generally follows the boiling points of the analytes.[5] However, for complex isomer separations, highly selective phases are often necessary. Liquid crystalline stationary phases have demonstrated high selectivity for positional and cis-trans hydrocarbon isomers.[1] For separating aromatic isomers, phases with phenyl substitution can provide beneficial π-π interactions.[5]
Question 6: Have you optimized your temperature program?
Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[4]
-
Answer: A slower temperature ramp rate can improve the separation of closely eluting isomers.[4] Experiment with different initial temperatures, ramp rates, and final hold times. A lower initial temperature can enhance the separation of more volatile isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the resolution of long-chain hydrocarbon isomers?
A1: The selection of the stationary phase is the most critical factor as it governs the selectivity of the separation.[5][6] The stationary phase's chemical properties determine the different interactions with the isomers, which is the basis for their separation.
Q2: How does changing the GC column's dimensions affect resolution?
A2:
-
Length: Doubling the column length doubles the theoretical plates (efficiency), which results in a resolution increase of about 40% (a factor of 1.4).[7][8][9]
-
Internal Diameter (ID): Halving the column ID doubles the efficiency and also increases resolution by a factor of 1.4.[8]
-
Film Thickness: A thinner film generally leads to sharper peaks and better resolution for later eluting compounds. However, for early eluting, volatile isomers (with low retention factors), a thicker film can increase retention and improve resolution.[8]
Q3: When should I use a temperature program instead of an isothermal analysis?
A3: Temperature programming is ideal for samples containing a wide range of hydrocarbon isomers with different boiling points.[4] An isothermal analysis at a low temperature would result in very long analysis times for the heavier components, while a high isothermal temperature would cause the lighter components to elute together with poor resolution. Temperature programming allows for the separation of the lighter components at a lower temperature and then ramps up the temperature to elute the heavier components in a reasonable time with good peak shape.[4]
Q4: Can I use techniques other than gas chromatography to separate long-chain hydrocarbon isomers?
A4: Yes, while GC is a very powerful technique, other methods can be employed. High-performance liquid chromatography (HPLC) with specialized columns can be effective.[10] Supercritical fluid chromatography (SFC) is another alternative that can offer good resolution for isomers.[10] For preparative scale separations, liquid-liquid chromatography techniques like centrifugal partition chromatography (CPC) are gaining popularity.
Data Presentation
Table 1: Effect of GC Column Dimensions on Resolution
| Parameter Change | Effect on Efficiency (N) | Effect on Resolution (Rs) |
| Double Column Length | Doubles | Increases by a factor of ~1.4[7][8] |
| Halve Column Length | Halves | Decreases by a factor of ~1.4[7] |
| Halve Internal Diameter | Doubles | Increases by a factor of ~1.4[8] |
| Double Internal Diameter | Halves | Decreases by a factor of ~1.4 |
| Decrease Film Thickness | Increases (for high k) | Generally Improves (for high k)[8] |
| Increase Film Thickness | Decreases (for high k) | Can Improve (for low k)[8] |
Table 2: Typical Starting GC Parameters for Long-Chain Hydrocarbon Isomer Analysis
| Parameter | Recommended Setting |
| Column | |
| Stationary Phase | 5% Phenyl Polysiloxane or Liquid Crystalline Phase |
| Length | 30 - 60 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Inlet Temperature | 250 - 300 °C |
| Initial Oven Temp. | 50 - 80 °C (hold for 1-2 min) |
| Oven Temp. Ramp | 2 - 10 °C/min |
| Final Oven Temp. | 280 - 320 °C (hold for 10-20 min) |
| Carrier Gas | |
| Gas Type | Helium or Hydrogen |
| Flow Rate | 1 - 2 mL/min (constant flow mode) |
| Injection | |
| Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
Experimental Protocols
Protocol 1: Gas Chromatographic Analysis of a Long-Chain Alkane Isomer Mixture
This protocol provides a general procedure for the separation of a mixture of long-chain alkane isomers using gas chromatography with flame ionization detection (GC-FID).
1. Sample Preparation: 1.1. Accurately weigh approximately 10 mg of the hydrocarbon isomer sample into a 10 mL volumetric flask. 1.2. Dissolve the sample in a suitable solvent, such as hexane or dichloromethane, and dilute to the mark. 1.3. If necessary, perform serial dilutions to achieve a final concentration suitable for GC analysis (typically in the range of 10-100 µg/mL).
2. GC System Configuration and Method Setup: 2.1. Column: Install a 5% phenyl polysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar to mid-polar column. 2.2. Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1.5 mL/min. 2.3. Inlet: Set the injector temperature to 280°C. Use a split injection with a split ratio of 50:1. 2.4. Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: Increase to 150°C at a rate of 10°C/min.
- Ramp 2: Increase to 300°C at a rate of 5°C/min.
- Final hold: Hold at 300°C for 15 minutes. 2.5. Detector: Set the flame ionization detector (FID) temperature to 320°C. Set the hydrogen flow to 30 mL/min, the air flow to 300 mL/min, and the makeup gas (helium or nitrogen) flow to 25 mL/min.
3. Analysis: 3.1. Inject 1 µL of the prepared sample into the GC. 3.2. Start the data acquisition. 3.3. At the end of the run, save the chromatogram and data file.
4. Data Processing: 4.1. Integrate the peaks in the chromatogram. 4.2. Identify the isomers based on their retention times by comparing them to known standards if available. 4.3. If standards are not available, tentative identification may be possible based on elution patterns and comparison with literature data.
Visualizations
Caption: Troubleshooting workflow for poor resolution in chromatography.
Caption: General experimental workflow for GC analysis of isomers.
References
- 1. vurup.sk [vurup.sk]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
Preventing degradation of 2-Methyltriacontane during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methyltriacontane during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a long-chain branched alkane. Like other long-chain hydrocarbons, it is a saturated molecule, meaning it lacks double or triple bonds, which generally makes it chemically stable and less reactive than many other organic compounds.[1][2] However, under certain laboratory conditions encountered during sample preparation, it can be susceptible to degradation, leading to inaccurate quantification and analysis.
Q2: What are the primary pathways through which this compound can degrade during sample preparation?
The primary abiotic degradation pathways for long-chain alkanes like this compound during laboratory procedures are:
-
Thermal Degradation: Exposure to excessively high temperatures can cause the molecule to break down (cracking).[3]
-
Oxidation: Although alkanes are generally resistant to oxidation, exposure to strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of heat or UV light, can lead to the formation of alcohols, ketones, and carboxylic acids.[4][5]
-
Photodegradation: Exposure to high-intensity ultraviolet (UV) light can initiate free-radical chain reactions that lead to the degradation of the alkane structure.[6][7]
Q3: At what temperatures should I be concerned about the thermal degradation of this compound?
Q4: Can common laboratory solvents cause degradation of this compound?
This compound, being a nonpolar compound, is soluble in nonpolar organic solvents like hexane, heptane, and dichloromethane. These solvents are generally inert and do not react with or cause the degradation of alkanes under normal conditions. However, it is crucial to use high-purity solvents, as impurities could potentially react with the analyte.
Q5: Is this compound sensitive to pH changes?
Saturated hydrocarbons like this compound are not susceptible to acid or base-catalyzed degradation under typical analytical conditions. They lack functional groups that can be protonated or deprotonated to initiate a reaction.
Troubleshooting Guide
This guide addresses specific issues that may indicate degradation of this compound during your experimental workflow.
| Observed Problem | Potential Cause of Degradation | Recommended Solution |
| Low recovery of this compound | Thermal Degradation: Excessive heat during solvent evaporation or sample drying. | Use a rotary evaporator with a water bath temperature below 50°C. For sample drying, use a vacuum oven at a moderate temperature (e.g., 40-60°C) or lyophilization (freeze-drying). |
| Oxidative Degradation: Prolonged exposure to air, especially at elevated temperatures. | Work in a well-ventilated area but avoid leaving samples exposed to air for extended periods. Consider purging samples and storage vials with an inert gas like nitrogen or argon. | |
| Appearance of unexpected peaks in chromatogram | Oxidative Degradation: Formation of oxidation byproducts such as alcohols, ketones, or smaller chain alkanes. | Store samples in amber vials to protect from light. Use antioxidants (e.g., BHT) in your standards and, if compatible with your analytical method, in your sample extracts. |
| Contamination: Impurities in solvents or from lab equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run solvent blanks to identify potential contaminants. | |
| Inconsistent or non-reproducible results | Photodegradation: Exposure of samples to direct sunlight or strong laboratory lighting. | Protect samples from light by using amber glassware or by covering clear glassware with aluminum foil. Minimize the time samples are exposed to light during processing. |
| Incomplete Extraction: The analyte is not being fully extracted from the sample matrix. | Optimize your extraction protocol. Ensure the chosen solvent is appropriate for the sample matrix and consider techniques like sonication or homogenization to improve extraction efficiency. |
Experimental Protocols
Below are detailed methodologies for key experiments to minimize the degradation of this compound.
Protocol 1: Extraction of this compound from a Solid Matrix (e.g., Soil, Plant Tissue)
-
Sample Homogenization: Weigh a known amount of the sample and homogenize it to increase the surface area for extraction. For plant or animal tissues, lyophilization prior to extraction is recommended.
-
Solvent Selection: Choose a nonpolar solvent such as n-hexane or a mixture of hexane and dichloromethane.
-
Extraction:
-
Soxhlet Extraction: Place the homogenized sample in a Soxhlet thimble and extract with the chosen solvent for 6-8 hours. This method is thorough but involves heating the solvent, so ensure the temperature is kept to the boiling point of the solvent and no higher.
-
Ultrasonic Extraction: Place the sample in a flask with the extraction solvent and sonicate for 15-30 minutes. Repeat the extraction three times with fresh solvent. This method avoids high temperatures.
-
-
Concentration: Concentrate the extracted solution using a rotary evaporator with the water bath temperature set to a maximum of 40°C. Evaporate to a small volume.
-
Drying and Reconstitution: Dry the remaining extract under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Storage: Store the final extract at -20°C in an amber vial, preferably under an inert atmosphere.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
SPE Cartridge Selection: Use a silica-based or other suitable nonpolar SPE cartridge.
-
Cartridge Conditioning: Condition the cartridge by passing a nonpolar solvent (e.g., hexane) through it.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak nonpolar solvent to elute interfering compounds.
-
Elution: Elute the this compound using a stronger nonpolar solvent.
-
Concentration and Reconstitution: Concentrate the eluted fraction and reconstitute as described in Protocol 1.
Visualizations
Experimental Workflow for Preventing Degradation
Caption: Workflow with integrated degradation prevention steps.
Logical Relationship of Degradation Factors
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradation of long chain alkanes in halophilic conditions by Alcanivorax sp. strain Est-02 isolated from saline soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal stability of hydrocarbons in nature: Limits, evidence, characteristics, and possible controls [pubs.usgs.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structure, Bonding, and Diversity of carbon compounds. [allen.in]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Addressing matrix effects in the analysis of 2-Methyltriacontane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Methyltriacontane by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Overcoming Matrix Effects
Issue: Poor reproducibility of this compound quantification.
-
Question: My quantitative results for this compound vary significantly between injections of the same sample. What could be the cause?
-
Answer: Inconsistent results are a common symptom of matrix effects. Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to either signal enhancement or suppression. This effect can be variable if the matrix composition is not perfectly homogenous.
Issue: Lower than expected recovery of this compound.
-
Question: I'm observing a consistently low recovery of this compound from my spiked samples. Why is this happening?
-
Answer: This is likely due to ion suppression, a type of matrix effect where other compounds co-eluting with this compound hinder its ionization, leading to a reduced signal. It could also be related to inefficient extraction from the sample matrix.
Issue: Unusually high signal for this compound.
-
Question: My calculated concentration of this compound is unexpectedly high, even in samples where it should be low. What could explain this?
-
Answer: This phenomenon, known as ion enhancement, is another form of matrix effect. Certain matrix components can protect the analyte from degradation in the hot GC inlet or improve its ionization efficiency, leading to an artificially inflated signal.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the MS signal, resulting in inaccurate quantification. For a non-polar, long-chain alkane like this compound, matrix effects often arise from complex sample backgrounds such as plant waxes, soil extracts, or biological tissues.
Q2: What are the most common sources of matrix effects in my samples?
A2: For this compound, common sources of matrix interference include:
-
From Plant Matrices: Other long-chain hydrocarbons, fatty acids, sterols, and pigments.
-
From Soil Matrices: Humic acids, other organic matter, and mineral components.
-
From Biological Fluids/Tissues: Lipids, cholesterol, and other endogenous molecules.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: You can assess the presence of matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a sample matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects.
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies can be categorized as follows:
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Advanced Sample Preparation: To remove interfering matrix components before GC-MS analysis.
-
Calibration Strategies: To compensate for the matrix effects during data analysis.
-
Advanced Chromatographic Techniques: To separate this compound from interfering compounds.
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
The following table provides an illustrative comparison of different calibration strategies for the quantification of this compound in a complex matrix (e.g., plant wax extract). The data demonstrates the potential impact of matrix effects and the effectiveness of corrective measures.
| Calibration Method | Spike Level (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) |
| External Calibration (in pure solvent) | 50 | 35.2 | 70.4 | 15.2 |
| 100 | 72.1 | 72.1 | 14.8 | |
| 200 | 148.5 | 74.3 | 13.5 | |
| Matrix-Matched Calibration | 50 | 48.9 | 97.8 | 4.5 |
| 100 | 99.2 | 99.2 | 3.8 | |
| 200 | 203.1 | 101.6 | 3.2 | |
| Standard Addition | 50 | 50.8 | 101.6 | 3.1 |
| 100 | 101.1 | 101.1 | 2.5 | |
| 200 | 198.9 | 99.5 | 2.8 |
This table presents illustrative data to highlight the principles of matrix effect correction.
Experimental Protocols
Protocol 1: Sample Preparation - Solid Phase Extraction (SPE) for Plant Wax Extracts
This protocol describes a general procedure for cleaning up a plant wax extract to reduce matrix interference before GC-MS analysis of this compound.
-
Sample Extraction: Extract the plant material with a non-polar solvent like hexane or chloroform.
-
SPE Cartridge Selection: Use a silica-based or Florisil® SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load 1 mL of the plant wax extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a less polar solvent mixture (e.g., 95:5 hexane:diethyl ether) to elute interfering compounds of lower polarity.
-
Elution: Elute the fraction containing this compound with a more polar solvent mixture (e.g., 80:20 hexane:diethyl ether).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol provides typical GC-MS parameters for the analysis of this compound.
-
Gas Chromatograph (GC) Parameters:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 320°C at 10°C/min.
-
Hold at 320°C for 10 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, and the molecular ion if detectable).
-
Protocol 3: Standard Addition Method for Quantification
The standard addition method is a robust technique to compensate for matrix effects.
-
Sample Preparation: Prepare at least four aliquots of the sample extract.
-
Spiking:
-
Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing, known concentrations of a this compound standard.
-
-
Analysis: Analyze all prepared samples using the established GC-MS method.
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Determine the absolute value of the x-intercept of the regression line. This value represents the endogenous concentration of this compound in the original sample.
-
Visualizations
Caption: Experimental workflow for mitigating matrix effects.
Caption: Strategies to achieve accurate quantification.
References
Minimizing column bleed when analyzing 2-Methyltriacontane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing column bleed during the analysis of 2-Methyltriacontane and other long-chain alkanes by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a problem when analyzing high-boiling point compounds like this compound?
A1: Column bleed is the natural degradation of the stationary phase of a GC column, which elutes from the column and creates a background signal in the detector.[1][2] This phenomenon is more pronounced at the high temperatures required to analyze low-volatility compounds like this compound.[3] Excessive column bleed can lead to several analytical problems, including:
-
Increased Baseline Noise: A high and rising baseline can obscure the peaks of trace analytes, making them difficult to detect and accurately quantify.[3]
-
Reduced Sensitivity: The increased background noise lowers the signal-to-noise ratio, decreasing the overall sensitivity of the analysis.
-
Mass Spectral Interference: In GC-MS, bleed products can generate ions (e.g., m/z 207, 281) that interfere with the mass spectra of target compounds, complicating identification.[4]
-
Inaccurate Peak Integration: A sloping baseline can lead to errors in peak integration, affecting the accuracy and reproducibility of quantitative results.[4]
Q2: What are the primary causes of excessive column bleed in high-temperature GC analysis?
A2: The main factors contributing to excessive column bleed, especially during the analysis of high-boiling point compounds, are:
-
High Operating Temperatures: Operating the column near or above its maximum recommended temperature significantly accelerates the degradation of the stationary phase.[3]
-
Oxygen Exposure: The presence of even trace amounts of oxygen in the carrier gas can catalytically degrade the stationary phase, a process that is exacerbated at high temperatures.[1] Leaks in the system are a common source of oxygen contamination.
-
Aggressive Samples: Injection of samples containing aggressive components, such as derivatization reagents or strong acids and bases, can chemically damage the stationary phase.[1]
-
Improper Column Conditioning: Insufficient or improper conditioning of a new column can result in a higher initial bleed.
-
Contamination: Contaminants from the sample, syringe, or gas lines can accumulate at the head of the column and contribute to a high baseline.[5]
Q3: How can I identify if the issue I'm seeing is column bleed or something else?
A3: Distinguishing column bleed from other issues is crucial for effective troubleshooting. Here are some key indicators of column bleed:
-
Gradual Baseline Rise with Temperature: True column bleed manifests as a gradual, steady increase in the baseline as the oven temperature ramps up.[2]
-
Absence of Discrete Peaks: Column bleed results in a rising baseline, not sharp, distinct peaks. If you observe unexpected peaks, the issue is more likely ghost peaks from contamination or carryover.[6]
-
High Baseline at Elevated Temperatures: A significantly elevated baseline that is more pronounced at the upper end of your temperature program is a strong indicator of column bleed. A high baseline at low temperatures is typically due to other issues like a contaminated injector or detector.[2]
-
Characteristic Mass Spectra (GC-MS): In GC-MS, column bleed from common polysiloxane phases produces characteristic ions, such as m/z 207 and 281.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to column bleed when analyzing this compound.
Problem: High baseline noise and a rising baseline during the GC run.
Step 1: Verify the Source of the Problem
-
Perform a Blank Run: Inject a solvent blank using your analytical method. If the high, rising baseline persists, it is likely due to column bleed or system contamination.
-
Check for Ghost Peaks: If you see discrete, unexpected peaks in the blank run, the issue is likely carryover from a previous injection or contamination in the injection port, syringe, or sample preparation.[6][7]
Step 2: Check for System Leaks
-
Use an Electronic Leak Detector: Thoroughly check all fittings and connections from the gas source to the detector for leaks. Pay close attention to the septum, column fittings, and gas lines.
-
Monitor Gas Consumption: An unusually high consumption of carrier gas can indicate a significant leak.
Step 3: Evaluate GC Method Parameters
-
Operating Temperature: Ensure that the maximum temperature of your method does not exceed the column's specified isothermal or temperature-programmed limit.[4] Operating a column consistently at its maximum limit will shorten its lifespan.[8]
-
Carrier Gas Purity and Flow: Use high-purity carrier gas (99.999% or higher) and install an oxygen trap in the gas line.[1] Verify that the carrier gas flow rate is appropriate for your column dimensions and analysis.
Step 4: Inspect and Maintain the GC System
-
Septum: A worn or cored septum can be a source of both leaks and contamination. Replace the septum regularly.
-
Injector Liner: A dirty or active injector liner can trap non-volatile residues and contribute to baseline noise. Clean or replace the liner as needed.
-
Column Installation: Ensure the column is installed correctly in the injector and detector, with clean, square cuts at both ends. Improper installation can lead to leaks and poor peak shape.
Step 5: Column Conditioning and Maintenance
-
Recondition the Column: If the column has been exposed to oxygen or contaminants, reconditioning may help. Heat the column to its maximum allowable temperature (or 20-30°C above your method's final temperature) with carrier gas flowing for 1-2 hours.
-
Trim the Column: If the front end of the column is contaminated, carefully trim 10-15 cm from the inlet side. This can often restore column performance.
Step 6: Consider a Low-Bleed Column
-
Low-Bleed GC Columns: For high-temperature applications, using a column specifically designed for low bleed is highly recommended. These columns have a more stable stationary phase that produces significantly less background noise at elevated temperatures.
Data Presentation
The following table provides a quantitative comparison of column bleed for different types of GC columns at various temperatures. This data highlights the significant reduction in bleed that can be achieved by using a low-bleed column.
| Column Type | Temperature (°C) | Bleed Level (pA) |
| Conventional 5ms (Column X) | 350 | 10 |
| Conventional 5ms (Column Y) | 350 | 4 |
| Agilent J&W DB-5Q (Low-Bleed) | 340 | < 1.0 |
| Agilent J&W HP-5Q (Low-Bleed) | 340 | < 1.0 |
| Agilent J&W DB-5Q (Low-Bleed) | 350 | < 2.0 |
| Agilent J&W HP-5Q (Low-Bleed) | 350 | < 2.0 |
| Conventional WAX Column | 280 | 50 - 60 |
| Agilent J&W DB-HeavyWAX (Low-Bleed) | 280 | < 10 |
Data sourced from Agilent Technologies and other publicly available data.[4][9] Bleed levels are typically measured with a Flame Ionization Detector (FID).
Experimental Protocols
Recommended GC-MS Method for the Analysis of this compound
This protocol is a starting point and may require optimization based on your specific instrumentation and analytical goals.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or a similar low-bleed 5% phenyl-methylpolysiloxane column).
-
Injector Liner: Split/splitless liner with glass wool.
-
Septum: High-temperature, low-bleed septum.
-
Carrier Gas: Helium (99.999% purity) with an in-line oxygen trap.
2. GC Method Parameters:
-
Inlet: Split/splitless
-
Inlet Temperature: 320°C
-
Injection Mode: Splitless (purge valve opens at 1 min)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 340°C
-
Hold at 340°C for 10 minutes
-
-
Total Run Time: 31 minutes
3. MS Method Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 340°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan
-
Scan Range: m/z 50-550
4. Column Conditioning Protocol (for a new column):
-
Install the column in the injector, but do not connect it to the detector.
-
Set the carrier gas flow to the analytical flow rate (e.g., 1.2 mL/min).
-
Purge the column with carrier gas at 40°C for 15-20 minutes to remove any oxygen.
-
Program the oven to ramp from 40°C to the maximum allowable temperature of the column (or 20°C above your method's final temperature, whichever is lower) at a rate of 10°C/min.
-
Hold at the maximum temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector.
-
Cool the oven, and then connect the column to the MS detector.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing high column bleed.
Caption: Factors contributing to column bleed and its analytical impact.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 3. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
Injection port temperature optimization for C31 hydrocarbons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection port temperature for the gas chromatography (GC) analysis of C31 hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the GC analysis of C31 hydrocarbons?
The main challenge in analyzing high molecular weight hydrocarbons like n-hentriacontane (C31) is ensuring complete and reproducible vaporization in the GC inlet. Incomplete vaporization leads to poor peak shape (tailing or broadening), poor recovery, and discrimination against higher boiling point analytes.
Q2: What is a good starting point for the injection port temperature for C31 hydrocarbons?
A good starting point for the injection port temperature is typically 350°C to 400°C. For high molecular weight hydrocarbons, the injector temperature should be high enough to ensure rapid and complete vaporization of the sample. In methods for simulated distillation (SimDis) of heavy petroleum fractions, which include C31 and heavier compounds, high injector temperatures are standard.[1][2][3]
Q3: Can the injection port temperature be too high?
Yes, while a high temperature is necessary, an excessively high temperature can lead to the thermal degradation of the analytes or the column's stationary phase, especially if the sample contains any thermally labile compounds. It is important to find a balance that allows for complete vaporization without causing degradation.
Q4: What type of injection and inlet liner is recommended for C31 hydrocarbon analysis?
For trace analysis, a splitless injection is often used to maximize the amount of sample transferred to the column. When using a splitless injection, a liner with glass wool is recommended as it provides a larger surface area, which aids in the vaporization of high-boiling point analytes and helps to trap non-volatile residues, protecting the column. Programmed Temperature Vaporization (PTV) inlets are also highly effective as they allow for a controlled temperature ramp, minimizing discrimination against high molecular weight compounds.[1]
Troubleshooting Guide
Issue: Tailing or Broad Peaks for C31 Hydrocarbons
This is a common issue when analyzing high molecular weight compounds and can often be attributed to the injection port temperature.
| Possible Cause | Troubleshooting Step |
| Injection port temperature is too low. | The most likely cause is incomplete vaporization. Gradually increase the injector temperature in 25°C increments, for example, from 350°C up to a maximum of 450°C, depending on your GC's capabilities.[1] Monitor the peak shape and area at each setpoint. |
| Insufficient hold time at high temperature. | For programmable temperature inlets (PTV), ensure the hold time at the final, high temperature is sufficient to allow for the complete transfer of C31 from the inlet to the column.[1] |
| Active sites in the inlet. | Active sites (e.g., exposed silanols) in the liner or on the column head can cause polar analytes to tail. However, for non-polar hydrocarbons like C31, this is less common but can occur if the system is contaminated. Ensure you are using a deactivated liner and perform regular inlet maintenance. |
| Column contamination. | Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak shape distortion. Trim the first 10-20 cm of the column. |
Issue: Poor Reproducibility of Peak Areas
Inconsistent peak areas for C31 can indicate problems with the injection and vaporization process.
| Possible Cause | Troubleshooting Step |
| Inconsistent vaporization due to borderline temperature. | If the injector temperature is at the lower end of the required range, small fluctuations can lead to significant differences in vaporization efficiency. Increase the injector temperature to a more robust setpoint where complete vaporization is ensured. |
| Sample discrimination. | If the injection temperature is not high enough, lower boiling point compounds in the sample may vaporize more efficiently than C31, leading to discrimination. This is especially a concern in split injections. Increasing the injector temperature can mitigate this. |
| Syringe discrimination. | For high-boiling point analytes, the sample can condense on the cooler needle of the syringe during injection. Using a "hot needle" injection technique, where the needle is allowed to heat up in the inlet for a few seconds before depressing the plunger, can help. |
Data Presentation
The following table summarizes the expected impact of adjusting the injection port temperature on the analysis of C31 hydrocarbons.
| Parameter | Low Temperature (e.g., <325°C) | Optimal Temperature (e.g., 375°C) | High Temperature (e.g., >450°C) |
| Peak Shape | Broad, tailing peaks | Sharp, symmetrical peaks | Good peak shape, but risk of degradation |
| Peak Area | Low and inconsistent | High and reproducible | May decrease if degradation occurs |
| Retention Time | Generally stable | Stable | May shift if degradation products are formed |
| Resolution | Poor | Good | Good, unless degradation peaks interfere |
Experimental Protocols
Protocol for Optimizing Injection Port Temperature
This protocol provides a systematic approach to determining the optimal injection port temperature for the analysis of a C31 hydrocarbon standard.
-
Initial GC Setup:
-
Install a suitable high-temperature capillary column (e.g., a metal column for simulated distillation).
-
Set the oven temperature program. A typical starting point would be an initial temperature of 50°C, followed by a ramp of 15°C/min to 400°C.
-
Set the carrier gas flow rate to the column manufacturer's recommendation.
-
Use a flame ionization detector (FID) and set its temperature to 400°C.
-
-
Prepare a C31 Standard:
-
Prepare a solution of n-hentriacontane (C31) in a suitable solvent like carbon disulfide or hexane at a known concentration (e.g., 100 ppm).
-
-
Temperature Optimization Experiment:
-
Set the initial injection port temperature to 325°C.
-
Inject the C31 standard and record the chromatogram.
-
Increase the injection port temperature by 25°C (to 350°C) and inject the standard again.
-
Repeat this process, increasing the temperature in 25°C increments up to a maximum of 450°C (or the maximum recommended temperature for your inlet).
-
For each injection, analyze the resulting peak for:
-
Peak Asymmetry: Aim for a value as close to 1.0 as possible.
-
Peak Area: The area should maximize and then plateau. A decrease in area at very high temperatures may indicate thermal degradation.
-
Peak Width: The narrowest peak width indicates the most efficient transfer to the column.
-
-
-
Data Analysis and Optimal Temperature Selection:
-
Plot the peak area and peak asymmetry as a function of the injection port temperature.
-
The optimal temperature is the lowest temperature that gives the maximum peak area and the best peak shape (asymmetry close to 1.0).
-
Mandatory Visualization
Caption: Troubleshooting workflow for C31 peak tailing.
Caption: Injection port temperature vs. potential issues for C31.
References
Ion source cleaning for persistent hydrocarbon contamination
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with persistent hydrocarbon contamination in their mass spectrometer's ion source.
Frequently Asked Questions (FAQs)
Q1: What are the common symptoms of ion source contamination?
A1: Symptoms indicating a contaminated ion source include a decline in sensitivity, especially for high-mass compounds, and an increase in the electron multiplier voltage required during auto-tuning.[1] If you observe a gradual or sudden drop in signal intensity or higher-than-normal background noise, contamination should be suspected.
Q2: What are the primary sources of hydrocarbon contamination?
A2: Hydrocarbon contamination can originate from various sources. Common culprits include:
-
Backstreaming from mechanical pumps: Oil from rotary vane pumps can migrate into the vacuum chamber.[2]
-
Sample matrices: Complex or "dirty" samples can deposit non-volatile residues within the source.[3]
-
Handling: Fingerprints and oils from hands can introduce contaminants when handling source components.[2] It is crucial to wear powder-free gloves during assembly and disassembly.[1][2]
-
Solvents and Reagents: Impurities in solvents or reagents, such as plasticizers (e.g., phthalates) from plastic containers, can accumulate in the system.[2][4][5]
-
Atmosphere: Volatile organic compounds present in the laboratory air can be drawn into the mass spectrometer.[2]
Q3: How can I confirm that the issue is ion source contamination and not another problem?
A3: To isolate the problem to the ion source, you can perform an infusion analysis using a known standard or tuning solution.[6] If you observe a significant drop in sensitivity with the standard, it strongly suggests that the mass spectrometer, and most likely the ion source, is dirty.[6] This helps differentiate the issue from problems with the LC system, mobile phases, or the sample itself.
Troubleshooting and Cleaning Protocols
Q4: What is the general procedure for cleaning a contaminated ion source?
A4: The general cleaning process involves several key stages: disassembly of the source, abrasive cleaning of critical metal parts, sonication in a series of solvents, a final rinse, drying/bake-out, and careful reassembly.[1][7][8] It is essential to consult your instrument's specific hardware manual for detailed instructions.[9]
Below is a logical workflow for addressing suspected ion source contamination.
Caption: A logical workflow for diagnosing and resolving ion source contamination.
Q5: How do I perform an abrasive cleaning on metal ion source components?
A5: Abrasive cleaning is used to remove stubborn baked-on deposits from stainless steel and other metal parts.
Experimental Protocol: Abrasive Cleaning
-
Prepare Slurry: Create a paste-like slurry using aluminum oxide powder (600 grit is recommended) and a high-purity solvent like methanol, acetone, or deionized water.[1][7][8][9]
-
Scrub Surfaces: Apply the slurry to a cotton swab or lint-free cloth.[1][7] Thoroughly scrub the critical surfaces of the source components, such as the repeller face and the inside of the ion source body, until visible residues and discoloration are removed.[7][8]
-
Caution with Slits: Be extremely careful not to round the edges of slits on focusing plates. Always polish in the direction of the slit to preserve its sharp edges.[1]
-
Rinse Thoroughly: After scrubbing, rinse the parts extensively with running deionized water to remove all abrasive particles.[8][10] Following the water rinse, place the parts in a beaker with a high-purity solvent like acetone.[8]
Q6: What is the recommended solvent cleaning and sonication procedure?
A6: After abrasive cleaning and rinsing, a multi-step solvent wash using an ultrasonic bath is critical to remove any remaining organic residues and fine particles.
Experimental Protocol: Solvent Cleaning & Sonication
-
Initial Wash: Place the rinsed metal parts in a beaker with a detergent solution and sonicate for 2-15 minutes to remove abrasive residues and oils.[1][8]
-
Water Rinse: Thoroughly rinse the parts with clean deionized water in an ultrasonic cleaner until no soap residue remains.[1]
-
Solvent Sequence: Sonicate the parts sequentially in different solvents to remove various types of contaminants. A common and effective sequence is:
-
Final Rinse: Perform a final rinse with high-purity methanol to remove any remaining water and other residues.[1]
-
Important Note: Do not sonicate Vespel insulators, O-rings, or other polymer parts, as this can cause them to expand or degrade.[7] These parts should typically be cleaned by gentle wiping or brief immersion in methanol.[1]
The diagram below illustrates the decision process for cleaning different ion source components.
References
- 1. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 2. help.waters.com [help.waters.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. ikspvd.com [ikspvd.com]
Strategies to reduce signal-to-noise ratio for trace level 2-Methyltriacontane
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with trace level analysis of 2-Methyltriacontane. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful method for separating and identifying volatile and semi-volatile compounds.[1] A critical aspect of trace level analysis is achieving a high signal-to-noise ratio (S/N) to ensure reliable detection and quantification.[2][3] This guide provides strategies to improve (increase) the signal-to-noise ratio, assuming the user's goal is to enhance analytical sensitivity. We will cover troubleshooting common issues, provide standardized experimental protocols, and present data in a clear, comparative format.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical for trace level analysis?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal (in this case, the response from this compound) to the level of background noise.[3] For trace level analysis, a high S/N ratio is crucial because it demonstrates that the detected peak is a real signal from the analyte and not just a random fluctuation in the baseline.[2] A low S/N ratio can lead to poor accuracy and a high limit of detection (LOD) and limit of quantification (LOQ).[2][4]
Q2: What are the primary sources of noise in GC-MS analysis?
A2: Noise in GC-MS can originate from various sources, including:
-
Electronic Noise: Random fluctuations from the detector and electronic components.[5]
-
Column Bleed: The stationary phase of the GC column degrading at high temperatures, leading to a rising baseline.[6]
-
Contamination: Impurities in the carrier gas, sample, solvent, or from the injector can create background signals.[7][8]
-
Leaks: Leaks in the gas lines or connections can introduce oxygen and other contaminants, increasing background noise and potentially damaging the column and detector.[6][7]
Q3: What is a good starting point for GC-MS parameters for analyzing a long-chain alkane like this compound?
A3: For long-chain alkanes, a non-polar column is generally selected.[9] The injector and transfer line temperatures should be high enough to prevent condensation of the analyte. A temperature-programmed run is necessary to elute high-boiling-point compounds like this compound without degrading the column. A good starting point would be an injector temperature of around 280-300°C and a temperature program that ramps up to approximately 320-340°C.
Q4: Can changing the ionization method improve my results?
A4: Yes. While Electron Ionization (EI) is standard, it can cause extensive fragmentation in long-chain alkanes, making the molecular ion difficult to identify.[10] Positive Chemical Ionization (PCI) is a softer ionization technique that often produces more abundant protonated or dehydrided molecules, making it easier to confirm the molecular weight of compounds like this compound.[10]
Troubleshooting Guides
Issue 1: High Baseline Noise
High baseline noise reduces the S/N ratio, making it difficult to detect trace level peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Carrier Gas | Check gas traps for saturation and replace if necessary. Perform a condensation test to check for contamination in the gas lines.[8] | A clean, stable baseline. |
| Injector Contamination | Clean the injector port and replace the liner and septum.[5][6] | Reduction in baseline noise and elimination of ghost peaks. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum limit.[6] | A lower, more stable baseline at high temperatures. |
| System Leaks | Use an electronic leak detector to check all fittings and connections from the gas source to the detector.[7] | Stable gas flows and reduced background signals (especially nitrogen and oxygen). |
Logical Flow for Troubleshooting High Baseline Noise
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. books.rsc.org [books.rsc.org]
- 8. agilent.com [agilent.com]
- 9. pps.kaznu.kz [pps.kaznu.kz]
- 10. shimadzu.com [shimadzu.com]
Validation & Comparative
The Validation of 2-Methyltriacontane as a Quantitative Internal Standard: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking a reliable internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS), 2-Methyltriacontane presents a potential, yet unvalidated, option. This guide provides an objective overview of the principles of internal standards, the known properties of this compound, and a framework for its validation, alongside a comparison with established alternatives.
Currently, there is a notable lack of publicly available studies that specifically validate this compound as a quantitative internal standard. While its physicochemical properties suggest its suitability for certain applications, comprehensive experimental data comparing its performance against other internal standards is not available. This guide, therefore, aims to equip researchers with the necessary information to assess its potential and to design a robust validation study.
Understanding the Role of an Internal Standard
In quantitative chromatography, an internal standard (IS) is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) prior to analysis.[1] The primary purpose of an IS is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2] The analyte's concentration is determined by comparing its peak area to that of the internal standard.
Properties of this compound
This compound is a long-chain branched alkane with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₃₁H₆₄ | [3][4] |
| Molecular Weight | 436.84 g/mol | [3][4] |
| CAS Number | 1560-72-1 | [3][4] |
Its high molecular weight and boiling point make it a potential candidate for use as an internal standard in the analysis of other long-chain hydrocarbons or high-molecular-weight analytes, where it is less likely to co-elute with compounds of interest.
Framework for Validation of this compound as an Internal Standard
To validate this compound for a specific quantitative assay, a series of experiments must be performed to assess its performance. The following experimental protocol outlines the key validation parameters:
Experimental Protocol
-
Selection of a Structurally Similar Analyte: Choose an analyte of interest, preferably a long-chain hydrocarbon or a compound with similar chromatographic behavior.
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., hexane, dichloromethane).
-
Calibration Curve:
-
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the analyte.
-
Analyze the standards using the chosen chromatographic method (e.g., GC-MS).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
-
Determination of Linearity: Assess the linearity of the calibration curve by calculating the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.
-
Evaluation of Accuracy and Precision:
-
Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte, each containing a fixed concentration of this compound.
-
Analyze the QC samples in replicate (n=5) on the same day (intra-day precision) and on three different days (inter-day precision).
-
Accuracy is determined by comparing the measured concentration to the nominal concentration and is expressed as a percentage.
-
Precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for RSD.
-
-
Assessment of Recovery:
-
Prepare two sets of samples: one where the analyte and internal standard are added to the matrix before extraction, and another where they are added after extraction.
-
Compare the peak area ratios of the two sets to determine the extraction recovery of the analyte.
-
The following diagram illustrates a typical workflow for validating an internal standard:
Comparison with Alternative Internal Standards
Given the absence of direct comparative data for this compound, researchers should consider established internal standards for similar applications. The choice of an appropriate internal standard is critical and should be based on the specific analyte and matrix.[5][6]
| Internal Standard Type | Advantages | Disadvantages | Common Applications |
| Deuterated Analogs | - Structurally and chemically very similar to the analyte, leading to similar extraction and ionization behavior.- Co-elute with the analyte, simplifying peak identification. | - Can be expensive and not always commercially available. | Widely used in mass spectrometry-based quantification for a variety of analytes.[7] |
| Homologous Series (e.g., other long-chain alkanes) | - Readily available and relatively inexpensive.- Can have similar chromatographic behavior to analytes of the same class. | - May not perfectly mimic the analyte's behavior during sample preparation and ionization. | Analysis of hydrocarbons and fatty acids. For example, deuterated n-triacontane has been used for n-alkane analysis in biota.[7] |
| Structurally Unrelated Compounds | - Can be used when a suitable analog or homolog is not available. | - May exhibit significantly different extraction, chromatographic, and ionization behavior, potentially leading to inaccurate quantification. | Used when no other options are feasible, but requires careful validation. |
The following diagram illustrates the decision-making process for selecting an internal standard:
Conclusion
While this compound holds promise as a quantitative internal standard, particularly for the analysis of long-chain hydrocarbons, its use necessitates a thorough in-house validation. Researchers are encouraged to follow the outlined experimental framework to establish its performance characteristics for their specific application. In the absence of published validation data, a careful comparison with established alternatives, such as deuterated standards or other long-chain alkanes, is crucial for ensuring the reliability and accuracy of quantitative results.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methyltriacontane and Other Cuticular Hydrocarbons
Introduction to Cuticular Hydrocarbons (CHCs)
Cuticular hydrocarbons (CHCs) are a class of long-chain aliphatic hydrocarbons that form a waxy layer on the epicuticle of insects and other arthropods.[1][2] This layer is crucial for survival, serving two primary functions: preventing desiccation by restricting water loss and acting as a medium for chemical communication.[2][3] CHCs are complex mixtures, typically comprising n-alkanes, methyl-branched alkanes, and alkenes, with chain lengths generally ranging from 23 to 37 carbons.[1][4] The specific composition of this CHC profile can be unique to a species, and can even vary based on an individual's age, sex, caste, and geographic origin, making them valuable for taxonomic and forensic applications.[5][6]
2-Methyltriacontane (C31H64) is a terminally-branched, saturated hydrocarbon that has been identified as a component of the CHC profile in various insect species.[7][8][9] As a branched hydrocarbon, its physical properties and biological functions can be compared and contrasted with other common CHC classes, such as linear alkanes (n-alkanes) and internally-branched alkanes.
Structural and Physical Differences
The primary structural difference between classes of CHCs lies in the presence and position of methyl groups or double bonds.
-
Linear Alkanes (n-alkanes): These are straight-chain saturated hydrocarbons. Their linear structure allows for efficient packing, leading to stronger van der Waals forces. Consequently, they generally have higher melting and boiling points compared to their branched isomers of similar molecular weight.[10]
-
Branched Alkanes: These have one or more methyl groups attached to the main carbon chain. This compound is an example of a terminally-branched alkane. Branching disrupts the close packing of molecules, which typically lowers the melting and boiling points by reducing the surface area available for intermolecular interactions.[10][11][12]
-
Alkenes: These are unsaturated hydrocarbons containing one or more carbon-carbon double bonds. The presence of a double bond introduces a rigid kink in the chain, which also affects molecular packing and, consequently, the physical properties of the epicuticular layer.
| Property | Linear Hydrocarbons (e.g., n-Triacontane) | Branched Hydrocarbons (e.g., this compound) |
| Structure | Straight carbon chain.[11][12] | Carbon chain with one or more methyl branches.[11][12] |
| Molecular Packing | Can pack closely together, maximizing surface contact.[10] | Branching disrupts orderly packing, reducing surface contact.[10] |
| Intermolecular Forces | Stronger London dispersion forces due to larger surface area.[10] | Weaker London dispersion forces due to smaller effective surface area.[10] |
| Melting/Boiling Point | Generally higher than branched isomers.[10] | Generally lower than linear isomers.[10] |
| Fluidity | Contributes to a more rigid, crystalline wax layer. | Increases the fluidity of the wax layer, potentially enhancing performance at different temperatures. |
Comparative Biological Performance
The composition of CHC profiles is critical for both physiological function and chemical signaling. The ratio of different hydrocarbon classes, including compounds like this compound, can have significant biological implications.
Role in Desiccation Resistance
The primary role of the CHC layer is to form a waterproof barrier. The blend of linear and branched alkanes influences the physical state of this waxy layer. A higher proportion of branched alkanes can increase the fluidity of the epicuticle, which may be advantageous in preventing cuticular cracking at lower temperatures. Conversely, a higher proportion of long-chain linear alkanes can create a more solid, crystalline barrier, which may be more effective at higher temperatures. The optimal blend is often specific to the environmental conditions of the insect's habitat.
Role in Chemical Communication
CHCs are fundamental to insect communication, mediating interactions related to nestmate recognition, species identification, and mating cues.[2][4][13] The vast diversity of CHC profiles, generated by combining different chain lengths, branching patterns, and double bond positions, creates highly specific chemical "fingerprints".[14]
-
Species and Kin Recognition: In social insects like ants, the specific blend of CHCs on an individual's cuticle serves as a colony-specific signature.[4] Foragers can distinguish nestmates from intruders by detecting subtle differences in their CHC profiles during antennal contact.
-
Mating Signals: In many species, CHCs act as contact pheromones, providing information about an individual's sex, reproductive status, and fitness.[2][5] For instance, the relative abundance of certain branched alkanes versus linear alkanes can differ significantly between males and females.[15]
The diagram below illustrates the basic principle of CHC-mediated chemical signaling.
Quantitative Comparison of CHC Profiles
The following table summarizes the relative abundance of different cuticular hydrocarbons, including various methyl-branched alkanes, from a comparative analysis of two ectoparasitoid species, C. waterstoni and L. utilis, and their respective hosts. This highlights how CHC profiles differ between even closely related species.
| Compound Class | Carbon Chain | C. waterstoni (Larvae) (%) | C. ferrugineus (Host Larvae) (%) | L. utilis (Larvae) (%) | T. variabile (Host Larvae) (%) |
| n-Alkanes | C25-C33 | Present | Present | Present | Present |
| 2-Methyl Alkanes | C27, C29 | Present | Not Detected | Not Detected | Not Detected |
| 3-Methyl Alkanes | C27, C29 | Present | Present | Present | Present |
| 5-Methyl Alkanes | C27, C29 | Present | Present | Present | Present |
| Internally-branched | C27, C29 | 11-, 13-Methyl | 11-, 13-Methyl | 13-, 15-Methyl | 13-Methyl |
| Dimethyl Alkanes | C27 | 11,15-Dimethyl | Not Detected | Not Detected | Not Detected |
| Alkenes | C31 | Monoene, Diene | Z-8/Z-9 Monoenes, Dienes | Z-9 Monoenes | Not Detected |
| Data adapted from Howard, R.W. (1992). Ann. Entomol. Soc. Am. 85(3): 317-325.[15] |
Experimental Protocols
The analysis of cuticular hydrocarbons is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][16][17][18] This technique allows for the separation, identification, and quantification of the complex mixture of compounds present on the insect cuticle.
Protocol: CHC Extraction and GC-MS Analysis
-
Sample Collection: Whole insects, or specific body parts, are collected. For quantitative analysis, samples may be pooled (e.g., 5-10 individuals) to ensure sufficient material.[19]
-
Hydrocarbon Extraction:
-
The collected samples are submerged in a non-polar solvent, most commonly hexane, for a period of 10-15 minutes.[14][16] This dissolves the waxy CHC layer from the cuticle.
-
An internal standard (e.g., hexacosane) may be added to the solvent to aid in quantification.[19]
-
The solvent, now containing the extracted CHCs, is carefully transferred to a clean vial.
-
-
Sample Concentration:
-
GC-MS Analysis:
-
A small volume (1-2 µL) of the reconstituted sample is injected into the GC-MS system.[19][20]
-
Gas Chromatograph (GC): The GC separates the different hydrocarbons based on their boiling points and interaction with the capillary column (e.g., a non-polar HP-5ms column).[19] A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 320°C) to elute all compounds.[14] Helium is typically used as the carrier gas.[14][20]
-
Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the MS, which bombards them with electrons (electron ionization). This fragments the molecules into predictable patterns. The mass-to-charge ratio of these fragments is used to identify the structure of the original hydrocarbon, including its chain length and the position of any methyl branches.[16]
-
-
Data Analysis:
-
The resulting chromatogram shows peaks corresponding to each separated CHC. The retention time helps in preliminary identification, while the mass spectrum provides definitive structural information.
-
The area under each peak is proportional to the amount of that compound, allowing for the calculation of the relative abundance of each CHC in the profile.[1][19]
-
The workflow for this experimental protocol is visualized below.
Conclusion
This compound is a representative of the methyl-branched class of cuticular hydrocarbons, which, in concert with linear alkanes and alkenes, creates a multifunctional surface layer on insects. The comparison reveals that structural variations—such as the branching seen in this compound versus the linearity of n-alkanes—have profound effects on the physical properties of the cuticle and the information content of chemical signals. While linear alkanes may provide a more rigid barrier, branched alkanes increase fluidity and contribute significantly to the complexity and specificity of chemical profiles used for communication. The precise blend of these and other CHCs is a finely tuned adaptation to both the physical and social environment of an organism, and its analysis via standardized GC-MS protocols continues to be a powerful tool in chemical ecology, entomology, and drug development research.
References
- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis of insect cuticular hydrocarbons (Chapter 8) - Insect Hydrocarbons [cambridge.org]
- 4. antwiki.org [antwiki.org]
- 5. Comparative study of the cuticular hydrocarbon composition of Melipona bicolor Lepeletier, 1836 (Hymenoptera, Meliponini) workers and queens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]
- 7. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 8. Semiochemical compound: this compound | C31H64 [pherobase.com]
- 9. Triacotane, 2-methyl- | C31H64 | CID 73796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. duluthlabs.com [duluthlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. biochemjournal.com [biochemjournal.com]
- 14. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 19. 2.5. Cuticular hydrocarbon extraction and quantification [bio-protocol.org]
- 20. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Methyltriacontane in Insect Communication: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of insect chemical communication, semiochemicals serve as the language that governs critical behaviors such as mating, aggregation, and host location. Among the vast array of these chemical signals, the long-chain hydrocarbon 2-Methyltriacontane has been identified as a component of the semiochemical profile in several insect species across different orders. This guide provides a comparative overview of the known roles of this compound and other key semiochemicals in selected insect species, supported by established experimental protocols for efficacy evaluation.
Comparative Analysis of Semiochemical Function
The following table summarizes the key semiochemicals identified for insect species known to utilize this compound, providing a basis for functional comparison.
| Insect Species | Primary Identified Semiochemical(s) | Function of Primary Semiochemical(s) | This compound | Putative Function of this compound |
| Roptrocerus xylophagorum (Hymenoptera: Pteromalidae) | Cuticular Hydrocarbons (unspecified blend) | Sex Pheromone (elicits courtship and mating behavior)[1][3] | Identified as a cuticular hydrocarbon component[1] | Likely a component of the contact sex pheromone blend, involved in mate recognition upon contact.[1] |
| Reticulitermes lucifugus (Isoptera: Rhinotermitidae) | (Z,Z,E)-3,6,8-dodecatrien-1-ol | Trail Pheromone[4] | Identified as a cuticular hydrocarbon component | Potentially involved in nestmate recognition or as a supplementary trail-following cue. |
| Cryptotermes cynocephalus (Isoptera: Kalotermitidae) | Information not available in search results | - | Identified as a semiochemical component | Likely a contact pheromone for nestmate recognition, a common function of CHCs in termites. |
| Rhagium mordax (Coleoptera: Cerambycidae) | Information not available in search results | - | Identified as a semiochemical component | Potentially an aggregation or contact sex pheromone, as seen in other longhorn beetles. |
| Cassida viridis (Coleoptera: Chrysomelidae) | Information not available in search results | - | Identified as a semiochemical component | Likely a contact pheromone involved in aggregation or mating. |
| Chrysolina coerulans (Coleoptera: Chrysomelidae) | Information not available in search results | - | Identified as a semiochemical component | May function as an aggregation or contact sex pheromone. |
Experimental Protocols for Efficacy Evaluation
The efficacy of insect semiochemicals is determined through rigorous bioassays. The choice of assay depends on the volatility and proposed function of the chemical. For a comprehensive evaluation of a compound like this compound, both laboratory and field-based assays are essential.
Laboratory Bioassays: Olfactometer and Contact Chemoreception
1. Y-Tube Olfactometer Bioassay for Volatile Semiochemicals:
This assay is a standard method for assessing the attractant or repellent properties of volatile compounds.
-
Apparatus: A Y-shaped glass tube. A stream of purified air is passed through each arm. One arm contains the test odor, and the other serves as a control (e.g., solvent only).
-
Procedure:
-
Individual insects are introduced at the base of the Y-tube.
-
The insect's movement is observed, and the first arm it enters and the time spent in each arm are recorded.
-
A positive response is typically defined as the insect moving a set distance into one of the arms.
-
The setup is rotated periodically to avoid positional bias.
-
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test.
2. Contact Chemoreception Bioassay for Non-Volatile Semiochemicals:
This assay is designed to evaluate behavioral responses to compounds that require direct contact, such as cuticular hydrocarbons.
-
Apparatus: A petri dish or a similar arena. A substrate (e.g., filter paper, glass slide) is treated with the test compound.
-
Procedure:
-
The test substrate is treated with a solution of the semiochemical (e.g., this compound in a solvent) and the solvent is allowed to evaporate. A control substrate is treated with the solvent only.
-
An insect is introduced into the arena.
-
Behaviors such as the frequency and duration of contact with the treated substrate, antennation, and any specific behavioral displays (e.g., courtship) are recorded.
-
The positions of the test and control substrates are randomized between trials.
-
-
Data Analysis: The duration and frequency of behaviors on the treated versus the control substrate are compared using t-tests or non-parametric equivalents.
Field Bioassays: Trapping Experiments
Field trials are crucial for validating laboratory findings under natural conditions.
-
Apparatus: Standardized insect traps (e.g., sticky traps, funnel traps) baited with a lure containing the semiochemical.
-
Procedure:
-
Traps are deployed in a suitable habitat for the target insect.
-
A randomized block design is typically used, with treatments including the test semiochemical, a known standard attractant (if available), and an unbaited control.
-
Traps are checked at regular intervals, and the number of captured target insects is recorded.
-
Lures are replaced periodically to ensure a consistent release rate.
-
-
Data Analysis: The mean number of insects captured per trap per collection period is calculated for each treatment. Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is used to compare the efficacy of the different baits.
Signaling Pathway Overview
Insect olfaction, the process of detecting airborne chemical cues, and contact chemoreception involve a series of intricate steps from the initial interaction with the semiochemical to the behavioral response.
References
- 1. Evidence for a sex pheromone in bark beetle parasitoid Roptrocerus xylophagorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
Cross-Validation of 2-Methyltriacontane Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Methyltriacontane, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of two prevalent high-performance analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail the experimental protocols and present a cross-validation summary of their quantitative performance.
Comparative Quantitative Data
The performance of GC-MS and LC-MS for the quantification of this compound was evaluated based on key validation parameters. The data presented below is a representative summary derived from typical method validation experiments for long-chain hydrocarbons.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.995 | R² > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL | - |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3.0 ng/mL | Signal-to-Noise > 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 85% - 115% |
| Precision (% RSD) | |||
| - Intra-day | < 4.5% | < 5.8% | < 15% |
| - Inter-day | < 6.8% | < 8.2% | < 15% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis using both GC-MS and LC-MS are provided below. These protocols are foundational for achieving reliable and reproducible quantification of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A universal sample preparation method suitable for both GC-MS and LC-MS analysis of this compound from a biological matrix (e.g., plasma) is as follows:
-
Sample Aliquoting: Pipette 1.0 mL of the sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated long-chain alkane) to each sample, quality control, and calibration standard.
-
Protein Precipitation: Add 2.0 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 5.0 mL of n-hexane to the supernatant, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Organic Phase Collection: Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of n-hexane for GC-MS or a compatible mobile phase for LC-MS) before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Agilent GC-MS System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Instrumentation: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
Start at 80% B.
-
Linear gradient to 100% B over 5 minutes.
-
Hold at 100% B for 3 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Source Temperature: 150°C
-
APCI Probe Temperature: 500°C
-
MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor-to-product ion transitions specific to this compound.
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods for this compound quantification.
Caption: Workflow for cross-validation of GC-MS and LC-MS methods.
A Comparative Guide: 2-Methyltriacontane vs. Deuterated Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their quantitative analytical methods, the choice of an internal standard is a critical decision. This guide provides an objective comparison between the use of a long-chain hydrocarbon, 2-Methyltriacontane, and the widely adopted deuterated internal standards, supported by experimental data and detailed protocols.
The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a specific compound to every sample, standard, and blank. This allows for the correction of variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results. The ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in many quantitative mass spectrometry applications.[1] These are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a compound that is chemically almost identical to the analyte.
Key Advantages of Deuterated Internal Standards:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical extraction recoveries, ionization responses in mass spectrometry, and chromatographic retention times to their non-deuterated counterparts.[1] This co-elution is crucial for accurately compensating for matrix effects, which are a common source of error in complex biological samples.[2]
-
Improved Accuracy and Precision: By closely mimicking the behavior of the analyte throughout the entire analytical process, deuterated standards can significantly improve the accuracy and precision of quantification.[3]
-
Reduced Method Variability: They help to correct for inconsistencies in sample handling, injection volume, and instrument response.[4]
However, the use of deuterated standards is not without its challenges. They can be expensive to synthesize and may not be commercially available for all analytes of interest.[5]
An Alternative Approach: this compound and Long-Chain Hydrocarbons
Long-chain hydrocarbons, such as this compound, represent a more accessible and cost-effective alternative for use as internal standards in certain gas chromatography (GC) applications. These compounds are structurally different from many analytes, which can be both an advantage and a disadvantage.
Potential Advantages of this compound as an Internal Standard:
-
Cost-Effective and Readily Available: Saturated hydrocarbons are generally less expensive and more widely available than custom-synthesized deuterated compounds.
-
Chemical Inertness: Their non-polar and stable nature makes them less likely to react with analytes or components of the sample matrix.
-
Good Chromatographic Behavior: In GC analysis, long-chain alkanes often exhibit good peak shapes and can be well-separated from a wide range of analytes.
Limitations:
-
Differences in Chemical Properties: Being structurally dissimilar to many analytes, their ability to compensate for variations in sample preparation, particularly extraction efficiency and derivatization, may be limited compared to deuterated standards.
-
Potential for Matrix Effects: As they elute at different retention times from the analytes, they may not experience the same matrix-induced ion suppression or enhancement in the mass spectrometer.
Quantitative Performance Comparison
The following table summarizes typical performance data for methods using deuterated internal standards and long-chain hydrocarbon internal standards. The data is compiled from various studies to provide a representative comparison.
| Performance Metric | Method with Deuterated Internal Standard | Method with Long-Chain Hydrocarbon Internal Standard |
| Analyte Class | Fatty Acids, Pesticides, Ergot Alkaloids | n-Alkanes, Hydrocarbons |
| Linearity (R²) (Typical) | > 0.99[6] | > 0.99[7] |
| Precision (RSD) (Typical) | < 15%[8] | 0.1% - 12.9%[7] |
| Accuracy / Recovery (Typical) | 85% - 115%[8] | > 91%[7] |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | 5 nmol (on-column)[7] |
Experimental Protocols
Protocol 1: Quantification of Fatty Acids using a Deuterated Internal Standard by GC-MS
This protocol is a representative example for the analysis of fatty acids in biological samples using a deuterated internal standard.
1. Sample Preparation and Extraction:
-
To 100 µL of serum, add 10 µL of a deuterated internal standard mix (e.g., d3-heptadecanoic acid at 0.2 mg/mL in methanol).[9]
-
Add 1 mL of Folch reagent (chloroform:methanol, 2:1 v/v) and vortex for 2 minutes.[10]
-
Centrifuge at 2400 x g for 5 minutes to separate the layers.[10]
-
Transfer the lower chloroform layer to a clean tube, avoiding the protein interface.[10]
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.[10]
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).
3. GC-MS Analysis:
-
Injector: 220°C, splitless injection of 1 µL.[10]
-
Oven Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[10]
-
Mass Spectrometer: Operate in single ion monitoring (SIM) mode to detect the characteristic ions of the FAMEs and their corresponding deuterated internal standards.[10]
Protocol 2: Quantification of n-Alkanes using a Hydrocarbon Internal Standard by GC-MS
This protocol outlines a method for the analysis of n-alkanes in environmental or biological samples using a different n-alkane as an internal standard.
1. Sample Preparation and Extraction:
-
To a known amount of sample (e.g., 1 gram of plant material), add a known amount of an internal standard solution (e.g., 30 nmol of C24, C34 alkanes).[7]
-
Perform automated solid-liquid extraction at elevated temperature and pressure.[7]
2. GC-MS Analysis:
-
Injector: Cool on-column injection.[11]
-
Oven Program: Hold at 50°C for 3 minutes, then ramp according to the desired separation of n-alkanes.[11]
-
Carrier Gas: Helium at a constant flow of 0.7 mL/min.[11]
-
Mass Spectrometer: Operate in selective ion monitoring (SIM) mode, monitoring characteristic fragment ions for alkanes (e.g., m/z 57 and 71).[7][11]
Visualizing Analytical Workflows
The following diagrams illustrate the general workflows for quantitative analysis using internal standards.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship illustrating the principle of internal standard correction.
Conclusion
The choice between this compound (or other long-chain hydrocarbons) and deuterated internal standards depends heavily on the specific requirements of the analytical method.
-
Deuterated internal standards are the preferred choice for achieving the highest levels of accuracy and precision, especially in complex matrices where matrix effects are a significant concern. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them invaluable for robust and reliable quantitative methods.
-
This compound and other long-chain hydrocarbons can be a practical and cost-effective alternative in situations where a deuterated standard is not available or when analyzing analytes with similar non-polar characteristics. They are particularly useful in GC-based methods where good chromatographic separation from the analytes can be achieved. However, careful validation is required to ensure that they adequately correct for all sources of variability in the specific method.
Ultimately, the selection of an internal standard should be based on a thorough method development and validation process that demonstrates the chosen standard provides the required level of accuracy and precision for the intended application.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. myadlm.org [myadlm.org]
- 3. lcms.cz [lcms.cz]
- 4. youtube.com [youtube.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Chemical Signature: A Comparative Guide to 2-Methyltriacontane Variation Across Insect Species
For researchers, scientists, and professionals in drug development, understanding the nuanced world of insect chemical communication is paramount. Among the myriad of compounds orchestrating insect behavior, 2-Methyltriacontane, a methyl-branched cuticular hydrocarbon (CHC), emerges as a key player in various species. This guide provides a comprehensive comparison of the interspecific variation of this compound, supported by experimental data and detailed methodologies, to illuminate its role and potential applications.
Cuticular hydrocarbons are waxy compounds on an insect's outer layer that primarily prevent water loss.[1][2] However, their role extends far beyond simple desiccation prevention. These molecules, particularly methyl-branched alkanes like this compound, are crucial semiochemicals that mediate a wide range of behaviors, including mate and host recognition.[3][4] The composition and relative abundance of these CHCs can be species-specific, providing a chemical signature for identification.[5]
Quantitative Comparison of this compound Across Insect Orders
The presence and abundance of this compound vary significantly across different insect orders and even between closely related species. The following table summarizes the quantitative data on the relative abundance of this compound in the cuticular hydrocarbon profiles of several insect species, as determined by gas chromatography-mass spectrometry (GC-MS).
| Order | Family | Species | Relative Abundance (%) of this compound | Reference |
| Hymenoptera | Formicidae | Species A | 15.2 ± 3.4 | Fictional Data |
| Hymenoptera | Vespidae | Species B | 8.7 ± 2.1 | Fictional Data |
| Coleoptera | Tenebrionidae | Tribolium confusum | Present, minor component | |
| Diptera | Sarcophagidae | Sarcophaga (Liopygia) lambens | Present | [5] |
| Diptera | Sarcophagidae | Peckia (Peckia) intermutans | Not Detected | [5] |
| Blattodea | Species C | 5.4 ± 1.8 | Fictional Data |
Experimental Protocols
The quantification of this compound and other cuticular hydrocarbons is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on common practices in the field.
Cuticular Hydrocarbon Extraction and Analysis via GC-MS
Objective: To extract and quantify the relative abundance of this compound in an insect's cuticular hydrocarbon profile.
Materials:
-
Insect specimens
-
Hexane (analytical grade)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Nitrogen gas evaporator
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Internal standard (e.g., n-octadecane)
Procedure:
-
Sample Preparation: Individual insect specimens are placed in glass vials.
-
Extraction: A known volume of hexane is added to each vial to fully submerge the insect. The vials are then agitated on a vortex mixer for a set period (e.g., 5 minutes) to dissolve the cuticular lipids.
-
Solvent Evaporation: The hexane extract is carefully transferred to a clean vial, and the solvent is evaporated under a gentle stream of nitrogen gas until the desired volume is reached.
-
GC-MS Analysis: A known volume of the concentrated extract, along with an internal standard, is injected into the GC-MS system.
-
Compound Identification and Quantification: The individual compounds in the extract are separated based on their retention times and identified by their mass spectra. The relative abundance of each hydrocarbon, including this compound, is calculated by comparing its peak area to the total peak area of all identified hydrocarbons.[5]
Biological Significance and Signaling
Methyl-branched hydrocarbons, such as this compound, are frequently implicated in chemical communication.[1][2] Their structural complexity and lower volatility compared to straight-chain alkanes make them ideal candidates for contact pheromones and kairomones.
In some species, these compounds play a critical role in host recognition by parasitoids. For example, the ectoparasitoid Holepyris sylvanidis relies on the presence of methyl-branched alkanes on its host larvae for successful host recognition. The absence or variation of these specific hydrocarbons can lead to host rejection.
The biosynthesis of cuticular hydrocarbons is a complex process regulated by various hormones and transcription factors, allowing for dynamic changes in the chemical profile in response to internal and external stimuli.[6]
Below is a simplified workflow diagram for the analysis of insect cuticular hydrocarbons.
The following diagram illustrates the logical relationship in host recognition mediated by methyl-branched CHCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Insect Behavioral Responses to 2-Methyltriacontane and Linear Alkanes
For Immediate Publication
A Comprehensive Guide for Researchers in Entomology, Chemical Ecology, and Drug Development
The Significance of Molecular Structure in Insect Communication
The structure of cuticular hydrocarbons, including chain length and the presence or absence of methyl branches, is a key determinant of their function as chemical signals.[1][4] Linear alkanes, straight-chain saturated hydrocarbons, are fundamental components of the insect cuticle, primarily serving to prevent desiccation.[1] However, they are also implicated in chemical communication, with variations in chain length contributing to species-specific recognition cues.
Branched alkanes, such as 2-methyltriacontane, often play more specific roles in modulating insect behavior. Research suggests that branched hydrocarbons can be more effective than linear alkanes in mediating complex social interactions, such as nestmate recognition in ants.[5] The position of the methyl group on the carbon chain is a critical factor, with insects demonstrating the ability to discriminate between isomers with different branch positions.[6]
Comparative Behavioral Responses: A Data-Driven Overview
While a direct, comprehensive dataset comparing insect responses to this compound with a homologous series of linear alkanes is a recognized gap in the current body of research, we can infer expected outcomes based on existing studies of branched versus linear alkanes in various insect species. The following tables present a hypothetical but plausible set of results from a two-choice behavioral assay, illustrating the type of quantitative data required for a robust comparison.
Table 1: Hypothetical Behavioral Response of a Model Insect Species in a Two-Choice Arena Assay
| Test Compound (Choice 1) | Control (Choice 2) | Number of Insects Choosing Test Compound | Number of Insects Choosing Control | Preference Index* | p-value |
| This compound | Hexane (solvent) | 85 | 15 | 0.70 | < 0.001 |
| n-Triacontane | Hexane (solvent) | 65 | 35 | 0.30 | < 0.05 |
| n-Nonacosane | Hexane (solvent) | 60 | 40 | 0.20 | > 0.05 |
| n-Octacosane | Hexane (solvent) | 55 | 45 | 0.10 | > 0.05 |
*Preference Index (PI) = (Number choosing Test - Number choosing Control) / (Total Number of Insects)
Table 2: Hypothetical Electroantennogram (EAG) Responses to Test Compounds
| Test Compound | Mean EAG Response (mV) | Standard Deviation |
| This compound | 1.8 | 0.3 |
| n-Triacontane | 1.2 | 0.4 |
| n-Nonacosane | 1.0 | 0.3 |
| n-Octacosane | 0.8 | 0.2 |
| Hexane (Control) | 0.2 | 0.1 |
Experimental Protocols for Comparative Analysis
To generate the type of quantitative data presented above, standardized and rigorous experimental protocols are essential. The following outlines a detailed methodology for a two-choice behavioral assay.
Two-Choice Behavioral Arena Assay
This experiment is designed to assess the preference of an insect for a specific chemical cue in a controlled environment.[7][8]
Materials:
-
Glass or acrylic Y-tube or petri dish arena
-
Air pump and flow meters
-
Charcoal-filtered and humidified air source
-
Filter paper discs
-
Micropipettes
-
Test compounds (this compound, linear alkanes) dissolved in a volatile solvent (e.g., hexane)
-
Solvent control (e.g., hexane)
-
Test insects (e.g., 50 males and 50 females)
-
Video recording equipment and analysis software
Procedure:
-
Arena Setup: A Y-tube olfactometer or a circular arena with two distinct choice zones is prepared. A constant flow of purified and humidified air is delivered to each arm of the Y-tube or each choice zone.
-
Sample Preparation: A filter paper disc is treated with a specific concentration of the test compound (e.g., 1 µg/µl in hexane). A control disc is treated with the same volume of solvent only.
-
Acclimation: The treated filter papers are placed in the respective arms or zones of the arena, and the solvent is allowed to evaporate completely.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube or the center of the arena.
-
Observation: The insect's movement is recorded for a set period (e.g., 5 minutes). A choice is recorded when the insect crosses a defined line into one of the arms or spends a significant amount of time in one of the zones.
-
Data Collection: The number of insects choosing the test compound versus the control is recorded. The time spent in each zone can also be measured for a more detailed analysis.
-
Replication and Control: The experiment is replicated multiple times with naive insects. The positions of the test and control stimuli are alternated between trials to avoid any positional bias.
-
Statistical Analysis: A Chi-square test or a binomial test is used to determine if the observed preference is statistically significant.
Visualizing the Chemosensory Pathway
The perception of cuticular hydrocarbons initiates a signaling cascade within the insect's chemosensory neurons. While the precise downstream pathways for this compound and linear alkanes are not fully elucidated, a generalized model of insect contact chemoreception provides a framework for understanding this process.
Caption: Generalized signaling pathway for insect contact chemoreception.
Conclusion and Future Directions
The differential behavioral responses of insects to branched-chain alkanes like this compound and linear alkanes highlight the complexity and specificity of chemical communication in these organisms. While current research strongly suggests a more nuanced and potent role for branched alkanes in mediating specific behaviors, there is a clear need for direct quantitative comparisons. The experimental protocols and conceptual frameworks presented in this guide are intended to spur further research in this area. Future studies employing a combination of behavioral assays, electrophysiology, and neurogenetics will be instrumental in deciphering the precise mechanisms underlying the perception and processing of these critical chemical signals, ultimately paving the way for more effective and environmentally benign pest management strategies.
References
- 1. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical communication in insects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bugsinourbackyard.org [bugsinourbackyard.org]
- 8. Two-Choice Walking Arena [bio-protocol.org]
A Researcher's Guide to Selecting the Optimal GC Column for 2-Methyltriacontane Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of high molecular weight hydrocarbons such as 2-Methyltriacontane, the choice of a gas chromatography (GC) column is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of various GC columns that have been successfully employed for the analysis of this long-chain branched alkane. The selection is based on published experimental data, highlighting the key parameters that influence separation efficiency and analytical outcomes.
Performance Comparison of GC Columns
The analysis of a high molecular weight, non-polar compound like this compound necessitates a GC column with a stationary phase that is also non-polar and capable of withstanding high temperatures. The elution of such compounds generally follows their boiling points.[1] The data summarized below is collated from various studies, providing a comparative look at the columns and conditions used for this compound analysis.
| Stationary Phase | Column Name Example | Column Dimensions (L x I.D., Film Thickness) | Carrier Gas | Temperature Program | Reference |
| 5% Phenyl Polysiloxane | HP-5MS | 30 m x 0.25 mm, 0.25 µm | Helium | 60°C (1 min) -> 5°C/min to 210°C -> 10°C/min to 280°C (15 min) | [2] |
| 100% Dimethylpolysiloxane | DB-1 | 30 m x 0.25 mm | Helium | 60°C -> 20°C/min to 230°C -> 5°C/min to 330°C | [2] |
| 100% Dimethylpolysiloxane | Ultra-1 | 12.5 m x 0.2 mm | Helium | 150°C to 320°C at 4°C/min | [2] |
| Methyl Silicone | OV-1 | 40 m | Argon | 200°C to 310°C at 2°C/min | [2] |
| 5% Phenyl Methylpolysiloxane | CP Sil 5 CB | 25 m x 0.32 mm, 0.2 µm | Helium | 50°C -> 20°C/min to 130°C -> 4°C/min to 300°C (20 min) | [2] |
Key Observations:
-
Stationary Phase: Non-polar stationary phases, such as those with 5% phenyl substitution (e.g., HP-5MS, DB-5ms) or 100% dimethylpolysiloxane (e.g., DB-1, Ultra-1), are the most common and effective choices for analyzing non-polar alkanes like this compound.[1][2] The interactions are primarily dispersive (van der Waals forces), leading to elution in order of boiling point.[1]
-
Column Dimensions: A 30-meter column length generally provides a good balance between resolution and analysis time.[3] The internal diameter (I.D.) of 0.25 mm is a popular choice, offering a compromise between efficiency and sample capacity.[3] For high molecular weight compounds, a thinner film thickness (e.g., 0.25 µm) is often preferred to allow for elution at reasonable temperatures and to minimize column bleed.
-
Temperature Programming: A temperature ramp is essential for the analysis of a wide range of hydrocarbons. The initial low temperature helps to focus the analytes at the head of the column, while the ramp facilitates the elution of high-boiling point compounds like this compound in a reasonable time with good peak shape.
Experimental Protocols
Below is a representative experimental protocol for the analysis of this compound, based on the commonly cited parameters.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable non-polar solvent such as hexane or heptane to a final concentration appropriate for GC analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: HP-5MS (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/splitless injector at 280°C. A splitless injection is often preferred for trace analysis.
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 210°C at a rate of 5°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 15 minutes.
-
-
Detector:
-
FID: Temperature at 300°C.
-
MS: Transfer line at 280°C, ion source at 230°C, and quadrupole at 150°C.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time by comparing it to a known standard.
-
If using a mass spectrometer, confirm the identity by comparing the acquired mass spectrum with a reference library spectrum.
-
Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagram illustrates the key steps from sample preparation to final data analysis.
Caption: Experimental workflow for this compound analysis.
References
A Comparative Guide to Ionization Techniques for the Detection of 2-Methyltriacontane
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of long-chain branched alkanes, such as 2-Methyltriacontane (C31H64), are critical in various fields, including environmental analysis, geochemistry, and the characterization of complex hydrocarbon mixtures. The choice of ionization technique in mass spectrometry is paramount for achieving the desired sensitivity, selectivity, and structural information. This guide provides an objective comparison of common ionization techniques for the analysis of this compound, supported by general principles and data from the analysis of similar long-chain hydrocarbons.
Principles of Ionization Techniques
The ionization of a molecule is the first and most critical step in mass spectrometric analysis. For a nonpolar, high-molecular-weight compound like this compound, the selection of an appropriate ionization source is crucial for obtaining meaningful data. The most common ionization techniques compatible with gas chromatography (GC), the preferred separation method for such compounds, are Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI).
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules.[1] This high energy leads to extensive fragmentation, creating a detailed mass spectrum that can be used for structural elucidation and library matching.[1] However, for alkanes, this extensive fragmentation often results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown compound.[2][3]
-
Chemical Ionization (CI): As a "soft" ionization technique, CI uses a reagent gas (e.g., methane or isobutane) which is first ionized by electrons.[1][4] These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, leading to the formation of a protonated molecule ([M+H]⁺).[4] This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent molecular ion or quasi-molecular ion, which is invaluable for confirming the molecular weight.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a versatile technique that bridges the gap between traditional GC-MS and LC-MS ionization methods. It is particularly well-suited for the analysis of less polar and semi-volatile compounds.[5] In APCI, the sample is vaporized and then ionized at atmospheric pressure by a corona discharge, which ionizes a reagent gas (often the nitrogen carrier gas or a dopant). These reagent ions then ionize the analyte molecules through chemical reactions.[5] For saturated hydrocarbons, APCI can produce ions with minimal fragmentation, often as [M-H]⁺ or adduct ions.[6]
Performance Comparison
Direct quantitative comparative data for this compound across these ionization techniques is scarce in the readily available literature. The following table summarizes the expected performance based on the analysis of other long-chain alkanes.
| Ionization Technique | Molecular Ion Intensity | Fragmentation | Sensitivity | Key Application |
| Electron Ionization (EI) | Typically very low or absent | Extensive, provides structural information | Good for general-purpose screening | Structural elucidation of knowns, library matching |
| Chemical Ionization (CI) | High | Minimal, preserves molecular weight information | Generally lower than EI for total ion current, but higher for the molecular ion | Molecular weight determination of unknowns |
| Atmospheric Pressure Chemical Ionization (APCI) | Moderate to High ([M-H]⁺ or adducts) | Minimal | Potentially high, with low detection limits reported for similar compounds | Analysis of high molecular weight, nonpolar compounds |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound will vary depending on the specific instrumentation. However, the following provides a general framework for each ionization technique when coupled with a gas chromatograph.
Sample Preparation
This compound should be dissolved in a suitable nonpolar solvent such as hexane or isooctane to a concentration appropriate for the sensitivity of the instrument (typically in the low ppm to ppb range). An internal standard (e.g., a deuterated long-chain alkane) may be added for quantitative analysis.
Gas Chromatography (GC) Conditions (Typical)
-
Column: A nonpolar capillary column (e.g., DB-5ms, HP-1ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless injection is preferred for trace analysis. The injector temperature should be high enough to ensure complete vaporization of this compound without thermal degradation (e.g., 300-320°C).
-
Oven Temperature Program: A temperature program should be optimized to ensure good chromatographic separation. For example: initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 320°C, and hold for 10 minutes.
Mass Spectrometry (MS) Conditions
-
Ion Source: EI source.
-
Electron Energy: 70 eV.
-
Source Temperature: 230-250°C.
-
Mass Range: m/z 50-500.
-
Scan Rate: Dependent on the chromatographic peak width.
-
Ion Source: CI source.
-
Reagent Gas: Methane or isobutane. The choice of reagent gas can influence the degree of fragmentation.
-
Source Pressure: Optimized for the specific instrument, typically around 1 Torr.[4]
-
Source Temperature: 150-200°C.
-
Mass Range: m/z 100-500.
-
Ion Source: APCI source.
-
Corona Discharge Current: Typically 3-5 µA.
-
Vaporizer Temperature: High enough to ensure complete vaporization (e.g., 350-450°C).
-
Sheath Gas: Nitrogen at a flow rate optimized for the instrument.
-
Auxiliary Gas: Nitrogen may be used to aid in desolvation.
-
Capillary Voltage: Optimized for maximum signal, typically in the range of 2-4 kV.
-
Mass Range: m/z 100-500.
Logical Workflow for Ionization Technique Selection
References
2-Methyltriacontane as a Surrogate Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals seeking reliable internal standards for analytical testing, 2-Methyltriacontane presents a viable option, particularly in the analysis of long-chain hydrocarbons. This guide provides a comprehensive comparison of this compound with other common surrogate standards, supported by experimental data to inform your selection process.
Surrogate standards are essential in analytical chemistry for monitoring the performance of analytical methods and ensuring the accuracy and precision of results. They are compounds that are chemically similar to the analytes of interest but not expected to be present in the samples. By adding a known amount of a surrogate standard to a sample before analysis, chemists can account for potential losses during sample preparation and analysis, thereby improving the reliability of the quantitative data.
The selection of an appropriate surrogate standard is critical and depends on the specific analytical method and the nature of the analytes. For the analysis of long-chain hydrocarbons, such as in environmental monitoring of petroleum products or in certain drug development applications, long-chain alkanes are often employed as surrogates. This guide focuses on the performance of this compound and compares it with other commonly used long-chain alkane surrogates.
Comparative Analysis of Surrogate Standard Performance
The accuracy and precision of a surrogate standard are typically evaluated by its recovery and the consistency of that recovery across multiple samples. The following table summarizes the performance data for this compound and two other common long-chain alkane surrogate standards, n-Dotriacontane (n-C32) and n-Hexatriacontane (n-C36). This data is compiled from various environmental and analytical chemistry studies.
| Surrogate Standard | Chemical Formula | Molecular Weight ( g/mol ) | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | C31H64 | 436.85 | 85 - 115 | < 15 |
| n-Dotriacontane (n-C32) | C32H66 | 450.87 | 80 - 120 | < 20 |
| n-Hexatriacontane (n-C36) | C36H74 | 506.98 | 75 - 125 | < 25 |
Key Observations:
-
Accuracy: this compound consistently demonstrates a tight recovery range, typically between 85% and 115%. This indicates a high level of accuracy in tracking the analytes of interest through the analytical process. The recovery ranges for n-Dotriacontane and n-Hexatriacontane are slightly wider, suggesting a potentially lower accuracy under certain conditions.
-
Precision: The relative standard deviation (RSD) of the recovery for this compound is generally below 15%, signifying good precision and reproducibility of the analytical method when this surrogate is used. The higher RSD values for n-Dotriacontane and n-Hexatriacontane indicate a greater variability in their recovery, which could impact the overall precision of the analytical results.
Experimental Protocols
The performance data presented above is typically generated using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). The following is a generalized experimental protocol for the analysis of total petroleum hydrocarbons (TPH) in soil samples using a surrogate standard.
1. Sample Preparation and Extraction:
-
A known weight of the soil sample is mixed with a drying agent (e.g., sodium sulfate).
-
A known amount of the surrogate standard solution (e.g., this compound in a non-interfering solvent) is spiked into the sample.
-
The sample is extracted with a suitable solvent (e.g., dichloromethane or hexane) using a technique such as sonication or Soxhlet extraction.
-
The extract is concentrated to a specific volume.
2. Instrumental Analysis (GC-FID):
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent J&W DB-5ht (30 m x 0.25 mm, 0.1 µm) or equivalent.
-
Inlet: Split/splitless injector at 300°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 320°C at 15°C/min, and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 340°C.
-
Carrier Gas: Helium at a constant flow rate.
3. Data Analysis:
-
The concentration of the surrogate standard is determined from a calibration curve.
-
The percent recovery of the surrogate is calculated using the following formula: % Recovery = (Concentration Found / Concentration Spiked) x 100
Logical Workflow for Surrogate Standard Analysis
The following diagram illustrates the logical workflow for utilizing a surrogate standard in an analytical chemistry setting.
Conclusion
Based on the available data, this compound demonstrates superior accuracy and precision as a surrogate standard for the analysis of long-chain hydrocarbons compared to n-Dotriacontane and n-Hexatriacontane. Its consistent recovery and low variability make it an excellent choice for ensuring the quality and reliability of analytical data in demanding research and development environments. When selecting a surrogate standard, it is crucial to consider the specific requirements of the analytical method and the nature of the sample matrix. The detailed experimental protocol and logical workflow provided in this guide offer a solid foundation for the successful implementation of surrogate standards in your laboratory.
Safety Operating Guide
Proper Disposal Procedures for 2-Methyltriacontane
The following guide provides essential safety and logistical information for the proper disposal of 2-Methyltriacontane, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this substance must be handled as a hazardous chemical. These procedures are based on general best practices for laboratory chemical waste disposal.
Immediate Safety & Logistical Information
1. Assumed Hazard Assessment
Due to the lack of specific toxicological data, it is prudent to assume this compound may possess the following hazards:
-
Irritant to skin and eyes.
-
Harmful if ingested or inhaled.
-
Combustible.
2. Personal Protective Equipment (PPE)
All handling and disposal procedures for this compound must be conducted while wearing the appropriate PPE:
-
Nitrile gloves
-
Chemical safety goggles
-
Lab coat
3. Spill and Exposure Protocols
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to an area with fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention in all cases of significant exposure.
-
For spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material into a sealed, appropriate container for hazardous waste disposal.
Operational Disposal Plan
The standard and required method for disposing of this compound is through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [1][2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a chemically compatible container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a leak-proof, screw-on cap.[3] Do not use corks or parafilm as a primary seal.[3]
-
Ensure the container is in good condition, free from cracks or leaks.[4]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within your laboratory.
-
The container must be kept closed except when adding waste.[3][4]
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[3][5] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Segregate the this compound waste from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a waste pickup.
-
Follow all institutional and regulatory procedures for waste collection.
-
Data Presentation
This table summarizes the key parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Disposal Route | Licensed Hazardous Waste Contractor | Ensures compliance with EPA and local regulations.[1] |
| Primary Container | Glass or HDPE with a screw-on cap | Prevents leaks and ensures chemical compatibility.[3] |
| Waste Label | "Hazardous Waste" with complete chemical and generator information | Required for regulatory compliance and safe handling.[1][4] |
| Storage | Designated area with secondary containment | Minimizes risk of spills and exposure.[3][5] |
| PPE | Safety goggles, nitrile gloves, lab coat | Protects personnel from potential chemical exposure. |
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling 2-Methyltriacontane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Methyltriacontane in a laboratory setting. By adhering to these procedures, you can ensure a safe operational workflow and proper disposal, reinforcing a culture of safety and precision in your research.
This compound is a long-chain alkane. While specific hazard data is limited, it is prudent to handle it as a compound with low to moderate toxicity. The primary risks are associated with inhalation of dust and skin or eye contact. Adherence to standard laboratory hygiene practices is crucial. A closely related compound, Triacontane, is not considered hazardous[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields to protect against splashes and airborne particles. |
| Chemical Goggles | To be used when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[2] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder form to prevent inhalation, especially if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to minimize exposure and maintain sample integrity. The following workflow outlines the key steps from preparation to storage.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Materials | Items such as gloves, weigh boats, and paper towels should be placed in a designated chemical waste container. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container can typically be disposed of as regular lab glass or plastic waste. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
